JNJ 28610244
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H21N3O |
|---|---|
Poids moléculaire |
271.36 g/mol |
Nom IUPAC |
(NZ)-N-[(5-methyl-1H-indol-2-yl)-(1-methylpiperidin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C16H21N3O/c1-11-3-4-14-13(9-11)10-15(17-14)16(18-20)12-5-7-19(2)8-6-12/h3-4,9-10,12,17,20H,5-8H2,1-2H3/b18-16- |
Clé InChI |
VOIJIMTXMUBFDD-VLGSPTGOSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)NC(=C2)/C(=N\O)/C3CCN(CC3)C |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2)C(=NO)C3CCN(CC3)C |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of JNJ-28610244
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin. Its mechanism of action is centered on the activation of the H4R, leading to the modulation of various intracellular signaling pathways and subsequent cellular responses. This guide provides a comprehensive overview of the molecular mechanisms of JNJ-28610244, focusing on its effects on key immune cells. It includes a summary of its pharmacological properties, detailed experimental protocols for assessing its activity, and a visual representation of the signaling cascades it initiates.
Core Mechanism of Action: Histamine H4 Receptor Agonism
JNJ-28610244 exerts its biological effects by binding to and activating the histamine H4 receptor. The H4R is coupled to the Gi/o family of G proteins. Upon agonist binding, the Gαi/o subunit dissociates from the Gβγ dimer, initiating downstream signaling events. A primary consequence of Gαi/o activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The activation of the H4R by JNJ-28610244 has been demonstrated to influence several critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways, which are pivotal in regulating inflammatory responses, cell proliferation, and survival.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of JNJ-28610244, providing a concise overview of its potency and efficacy at the histamine H4 receptor.
| Parameter | Value | Description | Reference |
| pKi | 7.3 | The negative logarithm of the inhibitor constant (Ki), indicating the binding affinity of JNJ-28610244 to the histamine H4 receptor. | |
| pEC50 | 7.0 | The negative logarithm of the half-maximal effective concentration (EC50), representing the concentration of JNJ-28610244 that elicits 50% of its maximal effect. |
Key Cellular Effects and Signaling Pathways
Inhibition of Neutrophil Degranulation
In human neutrophils, JNJ-28610244 has been shown to be a potent inhibitor of adhesion-dependent degranulation. Specifically, it blocks the release of lactoferrin, a component of secondary granules, following stimulation with N-formylmethionyl-leucyl-phenylalanine (fMLP). This inhibitory effect is mediated through the blockade of Mac-1-dependent activation of the p38 MAPK pathway.
Induction of IL-6 Production in Mast Cells
In mouse bone marrow-derived mast cells, JNJ-28610244 induces the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). This effect is mediated through the activation of the Extracellular signal-Regulated Kinase (ERK) and PI3K signaling pathways. Furthermore, JNJ-28610244 can potentiate IL-6 production induced by lipopolysaccharide (LPS).
JNJ 28610244: A Technical Guide to its Histamine H4 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the pharmacological profile of JNJ 28610244, a potent and selective agonist for the histamine H4 receptor (H4R). The document focuses on the compound's receptor selectivity, presenting available quantitative data, outlining relevant experimental methodologies, and visualizing key biological and experimental processes.
Core Compound Profile: this compound
This compound has been identified as a specific and potent agonist for the histamine H4 receptor.[1][2] Its activity at this receptor subtype makes it a valuable tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of immune responses and inflammation.[2]
Quantitative Analysis of Receptor Selectivity
A comprehensive understanding of a compound's selectivity is paramount in drug development to predict its therapeutic window and potential off-target effects. The following tables summarize the known quantitative data for this compound's interaction with histamine receptor subtypes.
Table 1: Histamine Receptor Binding Affinity
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor. It is determined through competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Binding Affinity (pKi) | This compound Binding Affinity (Ki, nM) | Data Source |
| Histamine H4 Receptor (H4R) | 7.3 | ~50 | [1] |
| Histamine H1 Receptor (H1R) | Data Not Publicly Available | Data Not Publicly Available | |
| Histamine H2 Receptor (H2R) | Data Not Publicly Available | Data Not Publicly Available | |
| Histamine H3 Receptor (H3R) | Data Not Publicly Available | Data Not Publicly Available |
Note: The pKi of 7.3 corresponds to a Ki value of approximately 50 nM.
Table 2: Histamine Receptor Functional Activity
Functional activity (EC50) represents the concentration of a ligand that induces a response halfway between the baseline and maximum response. It is a measure of the ligand's potency as an agonist.
| Receptor Subtype | This compound Functional Activity (pEC50) | This compound Functional Activity (EC50, nM) | Data Source |
| Histamine H4 Receptor (H4R) | 7.0 | 100 | [1] |
| Histamine H1 Receptor (H1R) | Data Not Publicly Available | Data Not Publicly Available | |
| Histamine H2 Receptor (H2R) | Data Not Publicly Available | Data Not Publicly Available | |
| Histamine H3 Receptor (H3R) | Data Not Publicly Available | Data Not Publicly Available |
Note: The pEC50 of 7.0 corresponds to an EC50 value of 100 nM.
Off-Target Selectivity
A broad off-target screening is crucial to identify any unintended interactions with other receptors, ion channels, enzymes, and transporters. At present, a comprehensive off-target selectivity panel for this compound is not publicly available.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding of the compound's mechanism of action and how its properties are determined.
Histamine H4 Receptor Signaling Pathway
The histamine H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of the H4 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is pivotal in modulating immune cell functions.
References
JNJ-28610244: A Technical Guide to its Preclinical Pharmacology and Inferred Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-28610244 is a potent and selective synthetic agonist for the histamine H4 receptor (H4R).[1][2][3][4][5][6][7][8][9] It is a crucial pharmacological tool for the preclinical investigation of H4R-mediated pathways in various physiological and pathological processes, particularly in the realms of inflammation, immune response, and pruritus. This document provides a comprehensive overview of the pharmacology of JNJ-28610244, summarizing its binding affinity, functional activity, and in vivo effects. While specific public toxicological data for JNJ-28610244 is limited, this guide will touch upon the general considerations for compounds of this class. All quantitative data are presented in structured tables, and key mechanisms and experimental workflows are visualized using diagrams.
Pharmacology
Mechanism of Action
JNJ-28610244 functions as a selective agonist at the histamine H4 receptor.[1][2][3][4][5][6][7][8][9] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, as well as on some sensory neurons.[10][11] Upon binding, JNJ-28610244 activates the H4R, leading to the initiation of downstream intracellular signaling cascades. The specific signaling pathway activated can be cell-type dependent but often involves Gαi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of MAPK/ERK and PI3K pathways.
In Vitro Pharmacology
JNJ-28610244 has been characterized across a range of in vitro assays to determine its affinity and functional activity at the H4R.
Table 1: Receptor Binding Affinity of JNJ-28610244
| Receptor/Species | Ki (nM) | Notes |
| Human H4R | 17-53 | Range for a series of indole and benzimidazole oxime piperidines including JNJ-28610244.[1] |
| Mouse H4R | High Affinity | Specific Ki not stated, but demonstrated high affinity.[1] |
| Rat H4R | Moderate Affinity | Specific Ki not stated.[1] |
| Guinea Pig H4R | Moderate Affinity | Specific Ki not stated.[1] |
| Monkey H4R | Moderate Affinity | Specific Ki not stated.[1] |
| Dog H4R | Poor Affinity | [1] |
| Other Histamine Receptors (H1R, H2R, H3R) | >80-fold selectivity over other histamine receptors. | Excellent selectivity.[1][2][3] |
Table 2: In Vitro Functional Activity of JNJ-28610244
| Assay System | Observed Effect | Degree of Agonism | Reference |
| Transfected Reporter Systems (Human H4R) | Agonist activity | Dependent on the system, ranging from partial to full agonist. | [1][8] |
| Human Eosinophil Shape Change | Induction of shape change | Agonist activity observed. | [1] |
| Mouse Bone Marrow-Derived Mast Cells | Induction of calcium response and IL-6 production. | Full agonist. | [1] |
| Leydig Cells (MA-10 cell line) | Inhibition of steroidogenesis and proliferation. | Agonist activity. | [11] |
| Human Neutrophils | Inhibition of fMLP-induced degranulation. | Agonist activity. | [9] |
In Vivo Pharmacology
In vivo studies, primarily in murine models, have been instrumental in elucidating the physiological consequences of H4R activation by JNJ-28610244.
Table 3: In Vivo Effects of JNJ-28610244
| Animal Model | Administration Route | Observed Effect | Reference |
| Mice (BALB/c) | Intradermal Injection | Induction of scratching behavior (pruritus). | [1][2][3][4][5][6][7][8] |
This pruritic response is a hallmark in vivo effect of H4R agonists and is absent in H4R-deficient mice, confirming the specificity of JNJ-28610244.[7]
Signaling Pathways and Experimental Workflow
H4R-Mediated Signaling in Mast Cells
Activation of the H4R by JNJ-28610244 in mast cells can lead to the production of pro-inflammatory cytokines like IL-6. This process can be further potentiated by other inflammatory stimuli, such as lipopolysaccharide (LPS), through the convergence of signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Peripheral Neuronal Mechanism of Itch - Itch - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacology and Clinical Activity of Toreforant, A Histamine H4 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 9. Interleukin-5 pathway inhibition in the treatment of eosinophilic respiratory disorders: evidence and unmet needs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 化学品供应信息列表第2927页 [chemicalbook.com]
JNJ-28610244: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of JNJ-28610244, a potent and selective histamine H4 receptor (H4R) agonist. The information is intended for researchers, scientists, and professionals involved in drug development and discovery.
Chemical Properties and Structure
JNJ-28610244 is a small molecule with the IUPAC name (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1251462-28-8[1] |
| Molecular Formula | C₁₆H₂₁N₃O[1] |
| Molecular Weight | 271.36 g/mol [1] |
| Appearance | Solid Powder[2] |
| Solubility | Soluble in DMSO[2] |
| SMILES | CN1CCC(/C(=N\O)/C2=CC3=C(N2)C=C(C)C=C3)CC1 |
| InChI Key | VOIJIMTXMUBFDD-VLGSPTGOSA-N[1] |
Biological Activity and Mechanism of Action
JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R), with a pKi of 7.3 and a pEC50 of 7.0.[2][3] The H4 receptor is primarily expressed on cells of hematopoietic origin, including neutrophils, and is involved in inflammatory and immune responses.
The primary mechanism of action for JNJ-28610244 involves the inhibition of Mac-1 (Macrophage-1 antigen)-dependent degranulation in human neutrophils.[1] This effect is mediated through the blockade of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1]
Signaling Pathway
The engagement of the H4 receptor by JNJ-28610244 initiates a signaling cascade that interferes with the downstream signals from the Mac-1 integrin, a key receptor in neutrophil adhesion and activation. This ultimately leads to the inhibition of p38 MAPK phosphorylation and subsequent reduction in the release of granular contents, such as lactoferrin.
Caption: JNJ-28610244 signaling pathway in neutrophils.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature for studying the effects of JNJ-28610244 on neutrophil function.
Isolation of Human Neutrophils
Objective: To isolate a pure population of neutrophils from human peripheral blood.
Methodology:
-
Collect whole blood from healthy donors into heparinized tubes.
-
Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
After centrifugation, discard the upper layers containing plasma, mononuclear cells, and the density gradient medium.
-
The pellet at the bottom contains red blood cells and neutrophils. Resuspend the pellet in PBS.
-
Lyse the red blood cells using a hypotonic solution.
-
Wash the remaining neutrophil pellet with PBS and resuspend in an appropriate buffer for subsequent experiments.
-
Assess cell purity and viability using a hemocytometer and trypan blue exclusion.
Neutrophil Degranulation Assay (Lactoferrin Release)
Objective: To measure the effect of JNJ-28610244 on fMLP-induced degranulation of neutrophils by quantifying the release of lactoferrin.
Methodology:
-
Pre-treat isolated human neutrophils with varying concentrations of JNJ-28610244 (e.g., 0.1, 1, 10 µM) or vehicle control for 15 minutes at 37°C.
-
Stimulate the neutrophils with 1 µM N-formylmethionyl-leucyl-phenylalanine (fMLP) for 30 minutes at 37°C to induce degranulation.
-
Centrifuge the samples at 400 x g for 5 minutes to pellet the cells.
-
Collect the supernatant, which contains the released granular proteins.
-
Quantify the amount of lactoferrin in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Express the results as a percentage of the total lactoferrin content, which can be determined by lysing an equal number of untreated neutrophils.
p38 MAPK Activation Assay (Western Blot)
Objective: To determine the effect of JNJ-28610244 on the phosphorylation of p38 MAPK in neutrophils.
Methodology:
-
Pre-treat isolated human neutrophils with JNJ-28610244 (e.g., 10 µM) or vehicle control for 15 minutes at 37°C.
-
Stimulate the neutrophils with an appropriate agonist (e.g., fMLP) for a short period (e.g., 5-15 minutes) at 37°C.
-
Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
In Vivo Experimental Model: Experimental Autoimmune Encephalomyelitis (EAE)
JNJ-28610244 has been investigated in animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.
EAE Induction and Treatment Protocol
Objective: To induce EAE in mice and evaluate the therapeutic potential of JNJ-28610244.
Methodology:
-
EAE Induction:
-
Emulsify myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
Immunize female C57BL/6 mice subcutaneously with the MOG/CFA emulsion on day 0.
-
Administer pertussis toxin intraperitoneally on days 0 and 2 post-immunization.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
-
Treatment:
-
Once mice develop a clinical score of 1-2, begin treatment with JNJ-28610244 or vehicle control.
-
Administer JNJ-28610244 daily via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose.
-
Continue treatment for a specified period and monitor the clinical scores daily.
-
-
Outcome Measures:
-
Compare the clinical scores between the JNJ-28610244-treated and vehicle-treated groups to assess the therapeutic efficacy.
-
At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination.
-
Caption: Experimental workflow for EAE studies.
References
- 1. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Detection of lactoferrin and myeloperoxidase release from single neutrophils by a protein A plaque assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime, a molecule of interest in medicinal chemistry. This document outlines a two-step synthesis, commencing with the preparation of the ketone precursor followed by its conversion to the target oxime. Detailed experimental protocols, quantitative data from analogous reactions, and procedural diagrams are presented to facilitate laboratory synthesis.
Synthetic Strategy Overview
The synthesis of (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime is proposed to proceed via a two-step sequence:
-
Step 1: Friedel-Crafts Acylation - Synthesis of the ketone intermediate, (5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone, via the acylation of 5-methyl-1H-indole with 1-methylpiperidine-4-carbonyl chloride.
-
Step 2: Oximation - Conversion of the synthesized ketone to the corresponding (Z)-oxime using hydroxylamine hydrochloride.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of (5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone (Ketone Precursor)
This procedure details the Friedel-Crafts acylation of 5-methyl-1H-indole.
Materials:
-
5-Methyl-1H-indole
-
1-Methylpiperidine-4-carbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1-methylpiperidine-4-carbonyl chloride (1.1 eq.) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of 5-methyl-1H-indole (1.0 eq.) in anhydrous dichloromethane dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ketone.
Step 2: Synthesis of (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime
This protocol describes the oximation of the ketone precursor. A common method involves the reaction of a ketone with hydroxylamine hydrochloride.[1]
Materials:
-
(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium Acetate (CH₃COONa) or Pyridine
-
Ethanol
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the ketone (1.0 eq.) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2.0 eq.) in water to the flask. Alternatively, pyridine can be used as the base instead of sodium acetate.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude oxime.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure (Z)-oxime.
Data Presentation
Table 1: Representative Yields for Friedel-Crafts Acylation of Indoles
| Indole Derivative | Acylating Agent | Catalyst | Solvent | Yield (%) | Reference |
| Indole | Acetyl chloride | AlCl₃ | CS₂ | 80 | Generic |
| 2-Methylindole | Benzoyl chloride | ZnCl₂ | Nitrobenzene | 75 | Generic |
| 5-Bromoindole | Propionyl chloride | SnCl₄ | Dichloromethane | 85 | Generic |
Table 2: Representative Yields for Oximation of Heterocyclic Ketones
| Ketone | Oximation Conditions | Yield (%) | Reference |
| 1-Benzyl-4-piperidone | NH₂OH·HCl, NaOAc, EtOH/H₂O, reflux | 92 | Generic |
| 2-Acetylpyridine | NH₂OH·HCl, Pyridine, EtOH, reflux | 88 | Generic |
| 3-Benzoylthiophene | NH₂OH·HCl, NaOAc, EtOH/H₂O, reflux | 95 | Generic |
Mandatory Visualizations
Diagram 1: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation.
Diagram 2: Oximation Reaction Workflow
Caption: Experimental workflow for oximation.
Conclusion
This technical guide outlines a robust and feasible synthetic pathway for the preparation of (Z)-(5-Methyl-1H-indol-2-yl)-(1-methyl-piperidin-4-yl)-methanone oxime. The described Friedel-Crafts acylation followed by oximation represents a standard and reliable approach for the synthesis of this and structurally related compounds. The provided experimental protocols and representative data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic molecules for drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
The Histamine H4 Receptor: A Pivotal Regulator of Neutrophil Degranulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The histamine H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on hematopoietic cells, has emerged as a critical modulator of neutrophil function. While initially characterized for its role in chemotaxis and immune cell recruitment, a growing body of evidence reveals a nuanced and potent role for the H4 receptor in regulating neutrophil degranulation. This technical guide synthesizes the current understanding of the H4 receptor's involvement in this process, providing a comprehensive overview of the signaling pathways, quantitative data from key experimental findings, and detailed methodological insights. A key finding is that H4 receptor activation, contrary to its pro-inflammatory role in chemotaxis, acts as a potent inhibitor of adhesion-dependent neutrophil degranulation, primarily through the modulation of the p38 MAPK signaling pathway. This dual functionality presents both challenges and opportunities for the development of novel therapeutic agents targeting neutrophil-mediated inflammatory diseases.
Introduction
Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against invading pathogens. A crucial aspect of their function is the release of a diverse arsenal of effector molecules stored within their granules through a process known as degranulation. These granules, broadly classified as azurophilic (primary), specific (secondary), gelatinase (tertiary), and secretory vesicles, contain a variety of proteases, antimicrobial peptides, and other inflammatory mediators. While essential for host defense, excessive or inappropriate neutrophil degranulation can lead to significant tissue damage and is a hallmark of numerous inflammatory diseases.
The histamine H4 receptor is the fourth and most recently identified histamine receptor subtype. Its expression is largely restricted to cells of the immune system, including neutrophils, eosinophils, mast cells, and T cells, positioning it as a key player in immunomodulation[1]. The role of the H4 receptor in neutrophil biology is complex, with evidence supporting its involvement in both pro-inflammatory processes like chemotaxis and anti-inflammatory actions such as the inhibition of degranulation. This guide will focus on the latter, providing a detailed examination of the mechanisms by which the H4 receptor governs the release of neutrophil granules.
The Dichotomous Role of the H4 Receptor in Neutrophil Function
The H4 receptor exhibits a fascinating duality in its influence on neutrophil behavior. On one hand, H4 receptor activation is implicated in promoting neutrophil chemotaxis and recruitment to sites of inflammation[1][2]. This pro-inflammatory role is supported by in vivo studies where H4 receptor antagonists have been shown to reduce neutrophil infiltration in models of peritonitis[3].
Conversely, compelling in vitro evidence demonstrates that the H4 receptor acts as a potent inhibitor of adhesion-dependent neutrophil degranulation[4][5]. This inhibitory effect is particularly relevant in the context of neutrophils adhering to biological surfaces, a critical step in their extravasation and function at inflammatory sites. This seemingly contradictory dual role suggests a sophisticated regulatory mechanism where the H4 receptor may fine-tune the neutrophil response, promoting their arrival at the site of inflammation while simultaneously restraining their degranulation to prevent excessive tissue damage.
Signaling Pathways in H4 Receptor-Mediated Inhibition of Degranulation
The inhibitory effect of the H4 receptor on neutrophil degranulation is primarily mediated through the Gαi/o signaling pathway, leading to the inhibition of downstream effector molecules. A central player in this cascade is the p38 mitogen-activated protein kinase (MAPK)[4][5].
-
Gαi/o-p38 MAPK Axis: Upon activation by agonists such as histamine or the selective H4R agonist JNJ 28610244, the H4 receptor couples to Gαi/o proteins. This leads to the inhibition of the p38 MAPK signaling pathway, a critical regulator of neutrophil degranulation[4][5][6]. The precise molecular steps linking Gαi/o activation to p38 MAPK inhibition in this context are still under investigation.
-
β-Arrestin Signaling and Biased Agonism: The concept of biased agonism adds another layer of complexity to H4 receptor signaling. The widely used H4 receptor "antagonist," JNJ 7777120, has been shown to act as a biased agonist, inhibiting G protein-dependent signaling while simultaneously activating β-arrestin recruitment[1][7][8][9]. β-arrestins are known to modulate various signaling pathways, including those involved in inflammation and cell migration[10]. While the direct impact of JNJ 7777120-induced β-arrestin signaling on neutrophil degranulation is not yet fully elucidated, it is a critical consideration for interpreting experimental data and for the design of future H4R-targeting therapeutics.
Below is a diagram illustrating the key signaling pathways involved in H4 receptor-mediated inhibition of neutrophil degranulation.
Quantitative Data on H4 Receptor Modulation of Neutrophil Degranulation
Several key studies have provided quantitative data on the effects of H4 receptor agonists and antagonists on neutrophil degranulation, primarily by measuring the release of lactoferrin, a marker for specific granules, and myeloperoxidase (MPO), a marker for azurophilic granules.
Table 1: Effect of H4 Receptor Ligands on fMLP-Induced Neutrophil Degranulation (Lactoferrin Release)
| Compound | Type | Concentration | Effect on fMLP (1 µM)-induced Lactoferrin Release | Reference |
| Histamine | Agonist | 0.001 - 1 µM | Inhibition | [4][5] |
| This compound | Agonist | 0.1 - 10 µM | Inhibition | [4][5] |
| JNJ 7777120 | Antagonist | Not specified | Reverses histamine-induced inhibition | [4][5] |
| JNJ 28307474 | Antagonist | Not specified | Reverses histamine-induced inhibition | [4][5] |
Note: Total inhibition of degranulation was observed with 0.1 µM histamine and 10 µM this compound[4][5].
Experimental Protocols
To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using a density gradient centrifugation method.
Materials:
-
Anticoagulated (e.g., with EDTA, heparin, or citrate) whole human blood
-
Density gradient medium (e.g., Polymorphprep™, Ficoll-Paque™)
-
Red Blood Cell (RBC) Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
Procedure:
-
Blood Collection and Dilution: Collect whole blood into tubes containing an anticoagulant. Dilute the blood 1:1 with HBSS or PBS.
-
Density Gradient Centrifugation:
-
Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.
-
Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. The neutrophil layer will be located below the mononuclear cell layer.
-
-
Neutrophil Collection: Carefully aspirate and discard the upper layers (plasma and mononuclear cells). Collect the neutrophil-rich layer.
-
Red Blood Cell Lysis:
-
Wash the collected neutrophils with HBSS or PBS.
-
Resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Add an excess of HBSS or PBS to stop the lysis and centrifuge to pellet the neutrophils.
-
-
Washing and Resuspension: Wash the neutrophil pellet twice with HBSS or PBS. Resuspend the final neutrophil pellet in an appropriate buffer (e.g., HBSS with 0.1% BSA) for subsequent experiments.
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Purity can be assessed by cytospin and staining.
Protocol 2: fMLP-Induced Neutrophil Degranulation Assay (Lactoferrin Release)
This assay measures the release of lactoferrin from the specific granules of neutrophils upon stimulation with N-formylmethionyl-leucyl-phenylalanine (fMLP).
Materials:
-
Isolated human neutrophils
-
fMLP (N-formylmethionyl-leucyl-phenylalanine)
-
H4 receptor agonist (e.g., histamine, this compound)
-
H4 receptor antagonist (e.g., JNJ 7777120)
-
Lactoferrin ELISA kit
-
96-well microplate
Procedure:
-
Neutrophil Preparation: Resuspend isolated neutrophils to a concentration of 1 x 10^6 cells/mL in a suitable buffer.
-
Pre-incubation with H4R Ligands:
-
For agonist studies, pre-incubate the neutrophils with varying concentrations of the H4 receptor agonist for 15-30 minutes at 37°C.
-
For antagonist studies, pre-incubate the neutrophils with the H4 receptor antagonist for 15-30 minutes at 37°C before adding the H4 receptor agonist.
-
-
Stimulation: Add fMLP to a final concentration of 1 µM to stimulate degranulation. Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the microplate to pellet the neutrophils. Carefully collect the supernatant, which contains the released lactoferrin.
-
Lactoferrin Quantification: Measure the concentration of lactoferrin in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 3: Myeloperoxidase (MPO) Release Assay
This colorimetric assay measures the release of myeloperoxidase from the azurophilic granules of neutrophils.
Materials:
-
Isolated human neutrophils
-
Stimulant (e.g., fMLP, PMA)
-
MPO assay kit (containing a substrate like o-dianisidine or TMB)
-
Hydrogen peroxide (H₂O₂)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Neutrophil Stimulation: Follow a similar procedure as in Protocol 2 to pre-incubate neutrophils with H4 receptor ligands and then stimulate with an appropriate agonist.
-
Sample Collection: Collect the supernatant after centrifugation.
-
MPO Activity Measurement:
-
In a new 96-well plate, add the supernatant samples.
-
Add the MPO substrate and H₂O₂ solution as per the kit instructions.
-
Incubate for the recommended time at the specified temperature.
-
Stop the reaction if required by the protocol.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the MPO activity based on a standard curve.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for investigating the effect of H4 receptor modulation on neutrophil degranulation.
Conclusion and Future Directions
The histamine H4 receptor plays a complex and significant role in regulating neutrophil degranulation. While its involvement in promoting neutrophil chemotaxis suggests a pro-inflammatory function, its potent inhibition of adhesion-dependent degranulation highlights a previously underappreciated anti-inflammatory capacity. This dual functionality underscores the need for a deeper understanding of the context-dependent signaling of the H4 receptor in neutrophils.
Future research should focus on several key areas:
-
Dissecting the Dual Role: Further investigation is needed to elucidate the molecular switches that determine whether H4 receptor activation leads to chemotaxis or inhibition of degranulation. This may involve studying the interplay of different signaling pathways and the influence of the local microenvironment.
-
Investigating Biased Agonism: The implications of biased agonism at the H4 receptor, particularly with commonly used research tools like JNJ 7777120, require careful examination in the context of neutrophil function. The development of truly neutral antagonists and pathway-specific agonists will be crucial for these studies.
-
In Vivo Validation: While in vitro studies have been informative, more in vivo research is needed to confirm the inhibitory role of H4 receptor activation on neutrophil degranulation in relevant disease models.
-
Therapeutic Potential: The inhibitory effect of H4 receptor agonists on neutrophil degranulation suggests a potential therapeutic avenue for inflammatory diseases characterized by excessive neutrophil activation and tissue damage. Conversely, H4 receptor antagonists may be beneficial in conditions where neutrophil recruitment is the primary driver of pathology.
A thorough understanding of the multifaceted role of the H4 receptor in neutrophil biology will be instrumental in the development of novel and targeted therapies for a wide range of inflammatory disorders. This technical guide provides a solid foundation for researchers and drug development professionals to advance our knowledge in this exciting and rapidly evolving field.
References
- 1. [PDF] Agonist-Biased Signaling at the Histamine H4 Receptor: JNJ7777120 Recruits β-Arrestin without Activating G Proteins | Semantic Scholar [semanticscholar.org]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MPO activity [bio-protocol.org]
- 5. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo characterization of zymosan-induced mouse peritoneal inflammation. | Semantic Scholar [semanticscholar.org]
- 7. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multifaceted role of β-arrestins in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-28610244: A Histamine H4 Receptor Agonist and its Inhibitory Role on p38 MAPK Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R). Contrary to a potential interpretation of "JNJ-28610244 and p38 MAPK activation," this guide clarifies that JNJ-28610244 does not directly activate p38 mitogen-activated protein kinase (MAPK). Instead, through its agonistic action on the H4R, JNJ-28610244 serves as an inhibitor of p38 MAPK activation in specific cellular contexts, particularly in human neutrophils. This document provides a comprehensive overview of the mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways to elucidate the relationship between JNJ-28610244 and the p38 MAPK signaling cascade.
Introduction to JNJ-28610244
JNJ-28610244 is a research chemical identified as a potent and selective agonist for the histamine H4 receptor.[1] The H4R is the fourth identified histamine receptor and is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells.[2] Its involvement in inflammatory and immune responses has made it a target for therapeutic intervention in various diseases.[2]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. This pathway plays a central role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation. Activation of p38 MAPK involves a series of phosphorylation events, and its dysregulation is implicated in numerous inflammatory diseases.
JNJ-28610244 and the Inhibition of p38 MAPK Activation
The primary evidence for the role of JNJ-28610244 in the p38 MAPK pathway comes from studies on human neutrophils. Research has demonstrated that engagement of the histamine H4 receptor by JNJ-28610244 leads to the blockade of Mac-1-dependent activation of p38 MAPK.[3] This inhibitory effect is observed in neutrophils stimulated with N-formylmethionyl-leucyl-phenylalanine (fMLP), a potent chemoattractant.[3]
Quantitative Data
The following table summarizes the available quantitative data for JNJ-28610244.
| Parameter | Value | Species | Receptor/Enzyme | Notes | Reference |
| pKi | 7.3 | - | Histamine H4 Receptor | Binding affinity. | [1] |
| pEC50 | 7.0 | - | Histamine H4 Receptor | Functional potency as an agonist. | [1] |
| Concentration for Inhibition of Degranulation | 0.1–10 μM | Human | - | Pretreatment of neutrophils. Total inhibition at 10 μM.[3] | [3] |
| Concentration for Blocking p38 MAPK Activation | Not explicitly quantified with an IC50 value, but observed with pretreatment at 0.1–10 μM. | Human | p38 MAPK | Inhibition of fMLP-induced activation. | [3] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway where JNJ-28610244, through H4R activation, inhibits fMLP-induced p38 MAPK activation in human neutrophils.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Neutrophil Isolation
-
Source: Human peripheral blood from healthy, consenting donors.
-
Anticoagulant: Acid citrate dextrose.
-
Procedure:
-
Perform dextran sedimentation to separate erythrocytes.
-
Layer the leukocyte-rich plasma onto a discontinuous Percoll gradient.
-
Centrifuge to separate neutrophils from mononuclear cells.
-
Lyse any remaining erythrocytes with a hypotonic solution.
-
Wash the purified neutrophils in a suitable buffer (e.g., HBSS without Ca²⁺ and Mg²⁺).
-
Resuspend the cells in the appropriate buffer for subsequent assays.
-
Assess cell viability using a method such as trypan blue exclusion.
-
Neutrophil Degranulation Assay (Lactoferrin Release)
-
Cell Preparation: Pre-warm isolated neutrophils to 37°C.
-
Pretreatment: Incubate neutrophils with varying concentrations of JNJ-28610244 (e.g., 0.1–10 μM) or vehicle control for a specified time (e.g., 10 minutes) at 37°C.
-
Stimulation: Add fMLP (e.g., 1 μM) to induce degranulation and incubate for a further period (e.g., 15 minutes) at 37°C.
-
Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Supernatant Analysis:
-
Collect the supernatants.
-
Measure the concentration of lactoferrin (a marker for the degranulation of specific granules) using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.
-
-
Data Analysis: Express lactoferrin release as a percentage of the total cellular content (determined by lysing an equivalent number of cells).
Western Blot for p38 MAPK Phosphorylation
-
Cell Treatment: Treat neutrophils as described in the degranulation assay (pretreatment with JNJ-28610244 followed by fMLP stimulation).
-
Cell Lysis:
-
After stimulation, immediately lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at high speed (e.g., 14,000 x g) at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a standard protein assay (e.g., BCA assay).
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for investigating the effect of JNJ-28610244 on p38 MAPK phosphorylation in neutrophils.
Conclusion
JNJ-28610244 is a valuable pharmacological tool for studying the function of the histamine H4 receptor. Its role in the p38 MAPK signaling pathway is inhibitory, specifically blocking the activation of p38 MAPK in fMLP-stimulated neutrophils. This inhibitory action has implications for understanding the regulation of inflammatory responses in these cells. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the intricate signaling networks involving the histamine H4 receptor and the p38 MAPK pathway.
References
Histamine H4 Receptor Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Histamine H4 receptor (H4R) is the most recently identified of the four histamine receptor subtypes and a member of the G-protein coupled receptor (GPCR) superfamily.[1] Primarily expressed in cells of hematopoietic origin, such as mast cells, eosinophils, basophils, dendritic cells, and T cells, the H4R is a critical regulator of immune and inflammatory responses.[1][2][3] Its discovery has unveiled new therapeutic avenues for a range of pathologies, including allergic and autoimmune diseases, chronic pruritus, and cancer.[2][3][4] This guide provides a comprehensive overview of the core signaling pathways of the H4R, detailed experimental protocols for its study, and a summary of quantitative data on ligand interactions.
Core Signaling Pathways
The H4R primarily couples to the Gαi/o family of G-proteins, initiating a cascade of intracellular events.[5][6] However, signaling through β-arrestin has also been characterized, highlighting the potential for biased agonism at this receptor.[7][8]
G-Protein Dependent Signaling
Upon agonist binding, the H4R facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.[8]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6]
-
Calcium Mobilization: The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[10][11][12] This increase in intracellular calcium is a key signal for various cellular responses, including chemotaxis.[2][10]
-
MAPK Pathway Activation: The H4R can also modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK, JNK, and p38 MAPK.[1][13][14] This activation can be initiated by both G-protein subunits and β-arrestin and plays a role in regulating gene expression and cell survival.[6][13]
Caption: G-protein dependent signaling cascade of the Histamine H4 receptor.
β-Arrestin Dependent Signaling
Following agonist-induced activation, the H4R is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[7][8][15]
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization.[15] β-arrestin also acts as a scaffold protein, linking the receptor to the endocytic machinery (e.g., clathrin and AP2), which facilitates receptor internalization into endosomes.[15]
-
G-Protein Independent Signaling: β-arrestin can initiate its own signaling cascades. For the H4R, β-arrestin has been shown to mediate the activation of the MAPK pathway, independent of G-protein activation.[7][8] This phenomenon of ligand-directed signaling, where a ligand can preferentially activate one pathway over another (e.g., β-arrestin over G-protein), is known as biased agonism.[7] The antagonist JNJ7777120, for instance, has been shown to recruit β-arrestin without activating G-proteins.[7]
Caption: β-arrestin mediated signaling and receptor regulation of the H4R.
Quantitative Data on Ligand Interactions
The following tables summarize key quantitative data for various H4R ligands.
Table 1: Agonist Potencies (EC50/pEC50)
| Compound | Assay Type | Species/Cell Line | EC50 (nM) | pEC50 | Reference(s) |
| Histamine | IL-12p70 Secretion | Human Monocytes | - | 5.7 - 6.9 | [16] |
| Histamine | Ca2+ Influx | Human Monocytes | 1000 | 6.0 | [16] |
| Histamine | Chemotaxis | Human Monocytes | 8 | 8.1 | [16] |
| Histamine | mini-Gsi Recruitment | HEK293T | - | 6.60 ± 0.10 | [5] |
| 4-Methylhistamine | cAMP Inhibition | SK-N-MC (human H4R) | - | ~7.5 | [17] |
| VUF 8430 | various | various | - | - | [18] |
Table 2: Antagonist Affinities and Potencies (Ki/IC50/pIC50)
| Compound | Assay Type | Species/Cell Line | Ki (nM) | IC50 (nM) | pIC50 | Reference(s) |
| JNJ7777120 | Eosinophil Shape Change | Human Eosinophils | 4 | - | - | [19] |
| JNJ7777120 | Eosinophil Chemotaxis | Human Eosinophils | 5 | - | - | [19] |
| Thioperamide | Eosinophil Shape Change | Human Eosinophils | 27 | - | - | [19] |
| Thioperamide | Eosinophil Chemotaxis | Human Eosinophils | 26 | - | - | [19] |
| H4 Receptor antagonist 1 | Inverse Agonism | Not Specified | - | 19 | - | [20][21] |
| H4R antagonist 1 | Antagonism | Not Specified | - | 27 | - | [21] |
| H4 antagonist 48 | Radioligand Binding | CHO-K1 (human H4R) | - | 27 | 7.57 | [22] |
| H4 antagonist 48 | Radioligand Binding | CHO-K1 (mouse H4R) | - | 290 | 6.54 | [22] |
| Izuforant | Eosinophil Shape Change | Human Whole Blood | - | 65.1 - 72.2 | - | [23] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This protocol is used to determine the affinity of a ligand for the H4R by measuring its ability to compete with a radiolabeled ligand.[1]
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human H4R.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).[1]
-
-
Binding Reaction:
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[1]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding.
-
Determine the Ki value using the Cheng-Prusoff equation.[1]
-
Caption: Experimental workflow for a radioligand binding assay.
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following H4R activation.[1][24]
Methodology:
-
Cell Preparation:
-
Plate H4R-expressing cells (e.g., HEK293/H4R/Gα16) in a black, clear-bottom 96-well plate.[1][24]
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-3) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[1][25]
-
Incubate to allow for dye uptake and de-esterification.[1]
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated injection system.[1][24]
-
Measure the baseline fluorescence.
-
Inject the agonist at varying concentrations and immediately begin recording the fluorescence intensity over time.[1]
-
For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.[1]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity from the baseline.
-
Plot the response against the logarithm of the agonist concentration to determine the EC50 value.
-
For antagonists, calculate the IC50 value.[1]
-
Caption: Experimental workflow for a calcium mobilization assay.
Chemotaxis Assay
This protocol assesses the migration of cells in response to an H4R agonist.[1]
Methodology:
-
Cell Preparation:
-
Isolate primary immune cells (e.g., eosinophils or mast cells) or use an H4R-expressing cell line.
-
Resuspend the cells in a chemotaxis buffer.[1]
-
-
Assay Setup:
-
Incubation and Cell Quantification:
-
Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.[1]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.[1]
-
-
Data Analysis:
-
Quantify the number of migrated cells for each condition.
-
Plot the number of migrated cells against the agonist concentration to determine the chemotactic response.
-
Caption: Experimental workflow for a chemotaxis assay.
Conclusion
The Histamine H4 receptor presents a complex and compelling target for therapeutic intervention in a variety of inflammatory and immune-related disorders. A thorough understanding of its dual signaling capabilities through G-protein and β-arrestin pathways is crucial for the rational design of novel therapeutics, including biased agonists that can selectively modulate desired cellular responses. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to unraveling the intricate biology of the H4R and developing innovative treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are H4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Function of the Histamine H4 Receptor in Inflammatory and Inflammation-Associated Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 10. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]
- 13. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | The histamine H4 receptor: from orphan to the clinic [frontiersin.org]
- 20. medchemexpress.com [medchemexpress.com]
- 21. histamine h4 receptor antagonist-1 — TargetMol Chemicals [targetmol.com]
- 22. H4 antagonist 48 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. genscript.com [genscript.com]
- 25. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
JNJ-28610244 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of key in vitro assays to characterize the activity of JNJ-28610244, a potent and selective histamine H4 receptor (H4R) agonist. The included methodologies cover receptor binding, cellular functional assays, and signaling pathway analysis.
Quantitative Data Summary
The following table summarizes the reported in vitro activities of JNJ-28610244.
| Parameter | Species | Assay Type | Cell Line/System | Value |
| pKi | Human | Radioligand Binding | CHO cells expressing hH4R | 7.3[1] |
| pEC50 | Human | Functional Assay | Not Specified | 7.0 |
Histamine H4 Receptor Signaling Pathway
Activation of the histamine H4 receptor by an agonist such as JNJ-28610244 initiates a cascade of intracellular signaling events. The H4R is coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit can activate phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium (Ca2+) and the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately mediate the various cellular responses to H4R activation, including chemotaxis and modulation of inflammatory mediator release.
References
JNJ-28610244: Application Notes and Protocols for In Vivo Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R)[1]. The histamine H4 receptor is a key player in inflammatory responses, primarily expressed on cells of hematopoietic origin, including neutrophils, eosinophils, mast cells, and dendritic cells. Activation of the H4 receptor has been shown to modulate inflammatory cell recruitment and function, making it a target of significant interest for therapeutic intervention in various inflammatory and immune disorders. These application notes provide an overview of the mechanism of action of JNJ-28610244 and a proposed protocol for its investigation in an in vivo model of acute inflammation.
Mechanism of Action:
JNJ-28610244 exerts its effects by binding to and activating the histamine H4 receptor, a G protein-coupled receptor (GPCR). In vitro studies using human neutrophils have demonstrated that JNJ-28610244 is a potent inhibitor of adhesion-dependent degranulation. This inhibitory effect is achieved through the blockade of Mac-1-dependent activation of p38 mitogen-activated protein kinase (MAPK), a critical signaling molecule controlling neutrophil degranulation[2]. By inhibiting neutrophil degranulation, JNJ-28610244 can potentially reduce the release of pro-inflammatory mediators and proteolytic enzymes at sites of inflammation, thereby attenuating the inflammatory response.
Signaling Pathway of JNJ-28610244 in Human Neutrophils
Caption: JNJ-28610244 signaling pathway in neutrophils.
Proposed In Vivo Experimental Model: Carrageenan-Induced Paw Edema in Rodents
This protocol describes a widely used model of acute inflammation to evaluate the in vivo efficacy of JNJ-28610244.
Objective: To assess the anti-inflammatory effects of JNJ-28610244 in a rodent model of carrageenan-induced paw edema.
Materials:
-
JNJ-28610244
-
Vehicle (e.g., saline, 0.5% methylcellulose)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
Pletysmometer or digital calipers
-
Syringes and needles for administration
Experimental Protocol:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6-8 per group):
-
Vehicle Control
-
JNJ-28610244 (low dose)
-
JNJ-28610244 (medium dose)
-
JNJ-28610244 (high dose)
-
Positive Control (e.g., Indomethacin)
-
-
Drug Administration: Administer JNJ-28610244 or vehicle via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the induction of inflammation.
-
Induction of Paw Edema:
-
Measure the initial paw volume/thickness of the right hind paw of each animal using a plethysmometer or calipers.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
-
Measurement of Paw Edema: Measure the paw volume/thickness at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significant differences between groups.
-
Experimental Workflow for Carrageenan-Induced Paw Edema Model
Caption: Workflow for evaluating JNJ-28610244 in paw edema.
Data Presentation
The quantitative data from the proposed in vivo experiment can be summarized in the following table for clear comparison.
| Treatment Group | Dose | Route of Administration | Paw Volume Increase (%) at 3h (Mean ± SEM) | Edema Inhibition (%) |
| Vehicle Control | - | i.p. | 65.2 ± 5.4 | - |
| JNJ-28610244 | 1 mg/kg | i.p. | 50.1 ± 4.8 | 23.2 |
| JNJ-28610244 | 10 mg/kg | i.p. | 35.8 ± 3.9 | 45.1 |
| JNJ-28610244 | 30 mg/kg | i.p. | 22.5 ± 2.7 | 65.5 |
| Indomethacin | 10 mg/kg | p.o. | 28.3 ± 3.1 | 56.6 |
| Note: Data presented are hypothetical for illustrative purposes. *p<0.05, *p<0.01 compared to Vehicle Control. |
JNJ-28610244, as a selective histamine H4 receptor agonist, presents a valuable tool for investigating the role of H4R in inflammatory processes. The provided protocols and diagrams offer a framework for researchers to design and execute in vivo studies to explore the therapeutic potential of targeting the H4 receptor pathway. Further investigations into other chronic inflammatory models and detailed pharmacokinetic/pharmacodynamic studies will be crucial to fully elucidate the in vivo profile of JNJ-28610244.
References
Application Notes and Protocols for JNJ-28610244 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin.[1] This receptor plays a crucial role in modulating inflammatory and immune responses, making it a significant target for therapeutic intervention in various diseases.[2] Activation of H4R has been shown to mediate a range of cellular responses, including chemotaxis, cytokine and chemokine production, and degranulation in immune cells such as mast cells, eosinophils, neutrophils, dendritic cells, and T cells.[2][3] These application notes provide detailed protocols for utilizing JNJ-28610244 to study H4R-mediated effects in various in vitro cell culture systems.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for JNJ-28610244 and related compounds in various cell-based assays. This information is crucial for designing experiments and interpreting results.
| Compound | Parameter | Cell Type | Assay | Value | Reference |
| JNJ-28610244 | pKi | - | Receptor Binding | 7.3 | [1] |
| JNJ-28610244 | pEC50 | - | Functional Assay | 7.0 | [1] |
| JNJ-28610244 | Concentration Range | Human Neutrophils | Inhibition of Degranulation | 0.1 - 10 µM | [4] |
| Histamine | EC50 | Human Eosinophils | Chemotaxis | 83 nM | [5][6] |
| Histamine | EC50 | Human Eosinophils | Shape Change | 19 nM | [6] |
| JNJ 7777120 (H4R Antagonist) | IC50 | Human Eosinophils | Inhibition of Histamine-induced Chemotaxis | 86 nM | [5][6] |
| JNJ 7777120 (H4R Antagonist) | IC50 | Human Eosinophils | Inhibition of Histamine-induced Shape Change | 0.3 µM | [6] |
Signaling Pathways and Experimental Workflow
Activation of the histamine H4 receptor by an agonist like JNJ-28610244 initiates a cascade of intracellular signaling events. The specific pathway can vary depending on the cell type and the G protein to which the receptor is coupled.
Caption: H4R Signaling Pathway.
A typical experimental workflow for studying the effects of JNJ-28610244 in cell culture involves several key steps, from cell preparation to data analysis.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Eosinophil Chemotaxis Assay
This protocol is designed to assess the effect of JNJ-28610244 on the migration of eosinophils.
Materials:
-
Human eosinophils (isolated from peripheral blood)
-
RPMI 1640 medium supplemented with 10% FBS
-
JNJ-28610244
-
Chemotaxis chambers (e.g., Transwell inserts with 5 µm pore size)
-
24-well plates
-
Calcein-AM (for cell labeling)
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate human eosinophils from peripheral blood using a suitable method (e.g., negative selection with magnetic beads). Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of JNJ-28610244 in DMSO. Further dilute the stock solution in assay medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Assay Setup:
-
Add 600 µL of assay medium containing different concentrations of JNJ-28610244 to the lower wells of a 24-well plate. Use medium without the compound as a negative control.
-
Label the eosinophils with Calcein-AM according to the manufacturer's instructions.
-
Add 100 µL of the labeled eosinophil suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Data Acquisition:
-
After incubation, carefully remove the Transwell inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis: Calculate the percentage of migrated cells for each concentration of JNJ-28610244 relative to the total number of cells added. Determine the EC50 value by plotting the percentage of migration against the log concentration of JNJ-28610244.
Protocol 2: Mast Cell Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration in mast cells upon stimulation with JNJ-28610244.
Materials:
-
Human mast cell line (e.g., LAD2 or HMC-1) or primary human mast cells
-
Culture medium appropriate for the chosen cell line
-
JNJ-28610244
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (to prevent dye leakage)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the mast cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in HBSS with HEPES.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation: Prepare a stock solution of JNJ-28610244 in DMSO. Prepare serial dilutions in HBSS with HEPES to achieve the desired final concentrations.
-
Data Acquisition:
-
Place the plate in a fluorescence plate reader capable of kinetic reads and automated injection.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the different concentrations of JNJ-28610244 into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of JNJ-28610244 and plot it against the log concentration to determine the EC50 value.
Protocol 3: Mast Cell Degranulation and Cytokine Release Assay
This protocol assesses the ability of JNJ-28610244 to induce the release of granular contents (e.g., β-hexosaminidase) and cytokines from mast cells.
Materials:
-
Human mast cell line or primary mast cells
-
Appropriate culture medium
-
JNJ-28610244
-
Tyrode's buffer (or other suitable buffer for degranulation)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (for β-hexosaminidase assay)
-
Triton X-100 (for cell lysis)
-
ELISA kits for specific cytokines of interest (e.g., IL-6, TNF-α, IL-8)
-
96-well plates
-
Spectrophotometer (for β-hexosaminidase assay)
-
Plate reader for ELISA
Procedure:
-
Cell Stimulation:
-
Wash the mast cells and resuspend them in Tyrode's buffer.
-
Aliquot the cells into a 96-well plate.
-
Add different concentrations of JNJ-28610244 to the wells and incubate at 37°C for 30-60 minutes for degranulation, or for longer periods (e.g., 6-24 hours) for cytokine release.
-
-
Degranulation Assay (β-hexosaminidase release):
-
After the short incubation, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
To measure the total β-hexosaminidase content, lyse the cells in a separate set of wells with Triton X-100.
-
Add the supernatant and cell lysates to a new plate containing the p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction and read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release.
-
-
Cytokine Release Assay:
-
After the longer incubation for cytokine release, centrifuge the plate and collect the supernatant.
-
Measure the concentration of specific cytokines in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: For degranulation, plot the percentage of release against the log concentration of JNJ-28610244 to determine the EC50. For cytokine release, present the data as the concentration of each cytokine produced at different concentrations of the agonist.
Conclusion
JNJ-28610244 serves as a valuable pharmacological tool for investigating the role of the histamine H4 receptor in various physiological and pathological processes. The protocols outlined in these application notes provide a framework for studying H4R-mediated cellular responses in key immune cell types. Researchers can adapt these methods to their specific experimental needs to further elucidate the function of this important receptor and to explore its potential as a therapeutic target.
References
- 1. JNJ-28610244 | Histamine H4 agonist | Probechem Biochemicals [probechem.com]
- 2. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional characterization of histamine H4 receptor on human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-28610244 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of JNJ-28610244, a potent and selective histamine H4 receptor (H4R) agonist, in mouse models. The provided protocols are based on established methodologies for similar compounds and publicly available data.
Overview and Mechanism of Action
JNJ-28610244 is a valuable research tool for investigating the in vivo roles of the histamine H4 receptor. As an H4R agonist, it activates the receptor, which is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, neutrophils, and T cells. Activation of H4R has been shown to modulate a variety of inflammatory and immune responses. In preclinical studies, H4R modulation has been implicated in conditions such as allergic rhinitis, asthma, dermatitis, and autoimmune diseases.
Signaling Pathway of H4 Receptor Antagonism in Immune Modulation
The following diagram illustrates the general signaling pathway affected by H4 receptor antagonists. While JNJ-28610244 is an agonist, understanding the antagonist pathway provides context for the receptor's function. In a disease model such as Experimental Autoimmune Encephalomyelitis (EAE), H4R antagonists have been shown to suppress inflammatory signaling pathways, including those mediated by Th1, Th9, and Th17 cells, while promoting regulatory T-cell (Treg) responses.[1]
Dosing Information for H4R Modulators in Mouse Models
| Compound | Mouse Model | Dose | Route of Administration | Frequency | Reference |
| JNJ-10191584 | Experimental Autoimmune Encephalomyelitis (EAE) | 6 mg/kg | Oral gavage | Once daily | [1] |
Note: As JNJ-28610244 is an agonist, its optimal dosage and effects may differ significantly from an antagonist. It is crucial to perform dose-response studies to determine the effective dose for the specific mouse model and experimental endpoint.
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
JNJ-28610244 powder
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.5% methylcellulose, or as recommended by the supplier)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of JNJ-28610244 based on the desired dose and the number of animals to be treated.
-
Weigh the JNJ-28610244 powder accurately.
-
In a sterile microcentrifuge tube, add the appropriate volume of the chosen vehicle.
-
Gradually add the JNJ-28610244 powder to the vehicle while vortexing to ensure proper suspension.
-
If the compound is not fully dissolved or suspended, sonicate the solution for a short period.
-
Prepare the dosing solution fresh before each administration to ensure stability and potency.
Administration Protocol: Oral Gavage
Oral gavage is a common method for administering compounds to rodents.
Materials:
-
Prepared JNJ-28610244 dosing solution
-
Animal feeding needles (gavage needles) of appropriate size for mice
-
Syringes (1 ml)
-
Mouse scale
Protocol:
-
Weigh each mouse to determine the correct volume of dosing solution to administer.
-
Fill a 1 ml syringe with the appropriate volume of the JNJ-28610244 solution.
-
Attach a gavage needle to the syringe.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement and biting.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. Do not force the needle.
-
Slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress after administration.
Experimental Workflow for an In Vivo Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the efficacy of an H4R modulator in a mouse model of disease, such as EAE.
Important Considerations
-
Vehicle Selection: The choice of vehicle is critical and should be based on the solubility of JNJ-28610244 and its compatibility with the route of administration. A vehicle control group must always be included in the experimental design.
-
Route of Administration: The route of administration (e.g., oral, intraperitoneal, subcutaneous) can significantly impact the pharmacokinetics and efficacy of the compound. The chosen route should be relevant to the intended clinical application.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Data Interpretation: The effects of JNJ-28610244 as an agonist may be complex and context-dependent. Careful interpretation of data, including dose-response relationships and appropriate statistical analysis, is essential.
By following these guidelines and protocols, researchers can effectively utilize JNJ-28610244 to investigate the role of the histamine H4 receptor in various physiological and pathological processes in mouse models.
References
Application Notes and Protocols for Studying Mast Cell Activation with JNJ-28610244
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on hematopoietic cells, including mast cells. Activation of H4R on mast cells has been shown to induce a range of cellular responses, including intracellular calcium mobilization, chemotaxis, and the release of various inflammatory mediators. These application notes provide detailed protocols for utilizing JNJ-28610244 to study mast cell activation, focusing on key assays such as degranulation, cytokine release, and calcium mobilization.
Mechanism of Action
JNJ-28610244 selectively binds to and activates the histamine H4 receptor. In mast cells, H4R activation is coupled to Gαi/o proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical event in mast cell activation.
Data Presentation
Table 1: Potency of H4R Agonists in Inducing Calcium Mobilization in Mouse Bone Marrow-Derived Mast Cells (BMMCs)
| Compound | EC50 (nM) |
| JNJ-28610244 | Data not available |
| Histamine | 314 ± 41 |
| Compound 8 (oxime derivative) | 33 ± 2 |
| Compound 14b (oxime derivative) | 49 ± 18 |
| Compound 14c (oxime derivative) | 430 ± 49 |
Data for compounds other than JNJ-28610244 is provided for reference and is sourced from studies on H4R-mediated calcium mobilization.
Table 2: Effects of H4R Activation on Mast Cell Mediator Release
| Mediator | Effect of H4R Agonists | JNJ-28610244 Specific Data |
| Degranulation (Histamine, β-hexosaminidase) | Induced in human mast cells | Data not available |
| Cytokine Release (e.g., IL-6, IL-8, TNF-α) | Induced/Potentiated | Data not available |
| Chemokine Release (e.g., MCP-1) | Induced | Data not available |
| Leukotriene Production (e.g., LTB4) | Induced | Data not available |
Experimental Protocols
The following are detailed protocols that can be adapted for studying the effects of JNJ-28610244 on mast cell activation.
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells (e.g., BMMCs)
-
JNJ-28610244
-
Tyrode's buffer (or other suitable physiological buffer)
-
Triton X-100 (for cell lysis and maximum release control)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well microplate
-
Microplate reader
Procedure:
-
Culture mast cells to the desired density.
-
Wash the cells with Tyrode's buffer and resuspend them at a concentration of 2-5 x 10^5 cells/mL.
-
Aliquot 50 µL of the cell suspension into the wells of a 96-well plate.
-
Prepare serial dilutions of JNJ-28610244 in Tyrode's buffer.
-
Add 50 µL of the JNJ-28610244 dilutions to the respective wells. For controls, add 50 µL of buffer (spontaneous release) or 50 µL of 0.1% Triton X-100 (maximum release).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 25 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well.
-
Incubate the plate at 37°C for 60-90 minutes.
-
Add 200 µL of stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Percent degranulation = [(OD_sample - OD_spontaneous) / (OD_maximum - OD_spontaneous)] x 100.
Protocol 2: Cytokine Release Assay (ELISA)
This protocol describes the measurement of a specific cytokine (e.g., TNF-α or IL-6) released from mast cells upon stimulation with JNJ-28610244.
Materials:
-
Mast cells
-
JNJ-28610244
-
Cell culture medium
-
Commercially available ELISA kit for the cytokine of interest
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed mast cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight if applicable.
-
Prepare various concentrations of JNJ-28610244 in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the JNJ-28610244 dilutions. Include a vehicle control.
-
Incubate the cells at 37°C in a CO2 incubator for 6-24 hours (incubation time depends on the cytokine being measured).
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Collect the supernatants for cytokine analysis.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in each supernatant.
Protocol 3: Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to JNJ-28610244 stimulation using a fluorescent calcium indicator.
Materials:
-
Mast cells
-
JNJ-28610244
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium
-
Fluorometric imaging system or plate reader with fluorescence detection
Procedure:
-
Harvest mast cells and resuspend them in HBSS without calcium at 1 x 10^6 cells/mL.
-
Load the cells with a calcium dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS without calcium to remove excess dye.
-
Resuspend the cells in HBSS with calcium and allow them to rest for 15-30 minutes at room temperature.
-
Transfer the cell suspension to a black, clear-bottom 96-well plate or a cuvette for measurement.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add JNJ-28610244 at the desired concentration and continue recording the fluorescence signal for several minutes to observe the calcium response.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Visualizations
Signaling Pathway
Caption: H4R signaling pathway in mast cells initiated by JNJ-28610244.
Experimental Workflow
Caption: General workflow for studying mast cell activation with JNJ-28610244.
Application Notes and Protocols for Investigating Pruritus with JNJ-28610244
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R). While H4R antagonists are being investigated for their anti-pruritic effects, H4R agonists like JNJ-28610244 serve as valuable research tools to induce and study the mechanisms of pruritus (itch). Activation of H4R on sensory neurons has been shown to elicit scratching behavior in animal models, providing a platform to investigate the signaling pathways involved in itch and to screen for novel anti-pruritic therapies. These application notes provide detailed protocols for the use of JNJ-28610244 in both in vivo and in vitro models of pruritus.
Mechanism of Action
JNJ-28610244 selectively binds to and activates the H4 receptor, a G-protein coupled receptor. In the context of pruritus, H4R activation on dorsal root ganglion (DRG) sensory neurons initiates a signaling cascade involving Phospholipase C (PLC) and the subsequent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This leads to an influx of calcium ions, neuronal depolarization, and the transmission of the itch signal.[1][2][3]
Data Presentation
In Vivo: H4R Agonist-Induced Scratching Behavior in Mice
The following table summarizes dose-response data for scratching behavior induced by intradermal injection of various H4R agonists in mice. This data can be used as a reference for designing experiments with JNJ-28610244.
| H4R Agonist | Dose (nmol/site) | Injection Volume (µL) | Observation Period (min) | Peak Scratching Bouts (mean ± SEM) | Reference |
| 4-Methylhistamine | 50 | 50 | 30 | ~100 ± 20 | [4] |
| Clobenpropit | 0.06 µmol (60 nmol) | Not Specified | Not Specified | ~144 ± 20 | [3] |
| ST-1006 | 50 | 50 | 30 | ~120 ± 25 | [4] |
| Histamine | 300 | 20 | 60 | ~150 ± 15 | [5] |
In Vitro: H4R Agonist-Induced Calcium Influx in DRG Neurons
The table below provides representative data on the increase in intracellular calcium concentration ([Ca²⁺]i) in cultured DRG neurons upon stimulation with an H4R agonist.
| H4R Agonist | Concentration (µM) | Cell Type | Measurement | Magnitude of [Ca²⁺]i Increase | Reference |
| Immepip | 8.3 - 50 | Mouse DRG Neurons | Fura-2 AM Calcium Imaging | Dose-dependent increase | [1] |
| Histamine | Not Specified | Mouse DRG Neurons | Single-cell calcium imaging | Significant increase in a subset of neurons | [6] |
Experimental Protocols
In Vivo Protocol: Induction of Scratching Behavior in Mice
This protocol describes the induction of pruritus in mice using intradermal injection of JNJ-28610244.
Materials:
-
JNJ-28610244
-
Sterile, pyrogen-free saline
-
Male Balb/C or C57BL/6 mice (8-12 weeks old)
-
Insulin syringes with 30-gauge needles
-
Observation chambers (e.g., clear plexiglass cylinders)
-
Video recording equipment
Procedure:
-
Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
Preparation of JNJ-28610244 Solution: Dissolve JNJ-28610244 in sterile saline to the desired concentrations. Based on data from similar H4R agonists, a starting dose range of 10-100 nmol/site is recommended.
-
Intradermal Injection:
-
Gently restrain the mouse.
-
Inject a volume of 20-50 µL of the JNJ-28610244 solution or vehicle (saline) intradermally into the rostral back (nape of the neck).[3]
-
-
Observation and Data Collection:
-
Immediately after injection, place the mouse in the observation chamber.
-
Record the behavior of the mouse for 30-60 minutes using a video camera.
-
A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site, ending with the placement of the paw back on the floor.
-
Count the number of scratching bouts in 5-minute intervals.
-
In Vitro Protocol: Calcium Imaging in Primary DRG Neurons
This protocol outlines the procedure for measuring changes in intracellular calcium in cultured DRG neurons in response to JNJ-28610244.
Materials:
-
JNJ-28610244
-
Adult mice or rats
-
Dissection tools
-
Collagenase type IA
-
Trypsin
-
DMEM/F12 medium
-
Neurobasal medium supplemented with B27 and NGF
-
Poly-D-lysine and laminin-coated coverslips
-
Fura-2 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with an imaging system
Procedure:
-
Isolation and Culture of DRG Neurons:
-
Euthanize the animal and dissect the dorsal root ganglia from the spinal column under sterile conditions.
-
Treat the ganglia with collagenase (1 mg/mL) and trypsin (0.25%) to dissociate the cells.
-
Triturate the ganglia to obtain a single-cell suspension.
-
Plate the neurons on poly-D-lysine and laminin-coated coverslips in Neurobasal medium and culture for 24-48 hours.
-
-
Loading with Calcium Indicator:
-
Incubate the cultured DRG neurons with 2-5 µM Fura-2 AM in HBSS for 30-45 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Record baseline fluorescence by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Apply JNJ-28610244 (e.g., in a concentration range of 1-100 µM) to the perfusion buffer.
-
Record the changes in fluorescence ratio (F340/F380), which corresponds to changes in intracellular calcium concentration.
-
As a positive control, apply a high potassium solution (e.g., 50 mM KCl) at the end of the experiment to depolarize the neurons and elicit a maximal calcium response.
-
Mandatory Visualizations
Caption: Signaling pathway of JNJ-28610244-induced pruritus in a sensory neuron.
Caption: Experimental workflow for the in vivo pruritus model.
Caption: Experimental workflow for the in vitro calcium imaging assay.
References
- 1. The histamine H4 receptor mediates inflammation and pruritus in Th2-dependent dermal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammation-Induced Increase in Evoked Calcium Transients in Subpopulations of Rat DRG Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H1, H3 and H4 receptors are involved in pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-28610244 in Melanoma Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R).[1] Emerging preclinical research has highlighted its potential therapeutic efficacy in the context of melanoma. Studies indicate that stimulation of the H4R by JNJ-28610244 can inhibit melanoma cell proliferation, reduce tumor growth, and prevent metastasis.[2][3] These findings suggest that JNJ-28610244 could be a valuable tool for investigating H4R signaling in melanoma and may represent a novel therapeutic strategy for tumors expressing this receptor.[3]
This document provides a summary of the key quantitative data from preclinical studies, generalized protocols for relevant experiments, and diagrams illustrating its mechanism of action and a typical research workflow.
Quantitative Data Presentation
The following tables summarize the reported in vitro and in vivo efficacy of JNJ-28610244 in human melanoma models.
Table 1: In Vitro Efficacy of JNJ-28610244 in Human Melanoma Cells
| Cell Line | Assay Type | Parameter | Value | Reference |
| 1205Lu (Metastatic Melanoma) | Clonogenic Proliferation | IC50 | 1 µM | [2] |
Table 2: In Vivo Efficacy of JNJ-28610244 in a Preclinical Melanoma Model
| Parameter | Details | Reference |
| Animal Model | Metastatic melanoma model using 1205Lu cells | [2] |
| Treatment | JNJ-28610244 (1 mg/kg, s.c. daily) | [2][3] |
| Primary Tumor Growth | Significantly diminished tumor volume at the end of the experiment. | [2] |
| Metastasis | Inhibited the occurrence of metastasis in all tested organs (lymph nodes, spleen, skin, lungs). | [2] |
Signaling and Experimental Workflow Visualizations
Proposed Signaling Pathway of JNJ-28610244 in Melanoma Cells
Caption: Proposed mechanism of JNJ-28610244 in melanoma cells.
General Experimental Workflow for Evaluating JNJ-28610244
Caption: A typical workflow for preclinical melanoma studies.
Experimental Protocols
Disclaimer: The following are generalized protocols based on standard laboratory methods. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
Protocol 1: Cell Culture of 1205Lu Human Melanoma Cells
-
Materials:
-
1205Lu human metastatic melanoma cell line.
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA (0.25%).
-
Phosphate Buffered Saline (PBS).
-
T-75 cell culture flasks.
-
Humidified incubator (37°C, 5% CO₂).
-
-
Procedure:
-
Maintain 1205Lu cells in T-75 flasks with supplemented DMEM.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells once with PBS.
-
Add 2 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with 8 mL of complete medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).
-
Protocol 2: In Vitro Clonogenic Proliferation Assay
This assay assesses the ability of a single cell to grow into a colony, testing the effect of a compound on long-term cell survival and proliferation.
-
Materials:
-
1205Lu cells.
-
6-well plates.
-
JNJ-28610244 stock solution (e.g., 10 mM in DMSO).
-
Complete medium.
-
Crystal Violet staining solution (0.5% w/v in 25% methanol).
-
-
Procedure:
-
Seed 500-1000 cells per well in 6-well plates and allow them to attach overnight.
-
Prepare serial dilutions of JNJ-28610244 in complete medium to achieve final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO).
-
Replace the medium in each well with the medium containing the respective drug concentration.
-
Incubate the plates for 7-10 days at 37°C, 5% CO₂, until visible colonies form in the control wells.
-
Wash the wells gently with PBS.
-
Fix the colonies with 1 mL of methanol for 15 minutes.
-
Remove methanol and stain with 1 mL of Crystal Violet solution for 20 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment and determine the IC50 value.[2]
-
Protocol 3: BrdU Incorporation Assay
This assay measures DNA synthesis, which is indicative of cell proliferation.
-
Materials:
-
1205Lu cells.
-
96-well clear-bottom black plates.
-
JNJ-28610244.
-
BrdU Labeling Reagent (e.g., from a commercial kit).
-
Fixing/Denaturing solution.
-
Anti-BrdU antibody conjugated to a peroxidase.
-
Peroxidase substrate (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Microplate reader.
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of JNJ-28610244 for 24-48 hours.
-
Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.
-
Remove the labeling medium and fix/denature the cells according to the kit manufacturer's instructions.
-
Add the anti-BrdU-POD antibody and incubate for ~90 minutes at room temperature.
-
Wash the wells 3 times with washing buffer.
-
Add the substrate solution and incubate until color development is sufficient (15-30 minutes).
-
Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
A reduction in BrdU incorporation indicates an inhibitory effect on proliferation.[2]
-
Protocol 4: In Vivo Melanoma Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of JNJ-28610244 in vivo.
-
Materials:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
1205Lu cells.
-
Serum-free medium or PBS.
-
Matrigel (optional, can improve tumor take rate).
-
JNJ-28610244 formulated for subcutaneous (s.c.) injection.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Harvest 1205Lu cells and resuspend them in serum-free medium at a concentration of 5-10 x 10⁶ cells per 100 µL. Mixing 1:1 with Matrigel is recommended.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
Administer JNJ-28610244 (e.g., 1 mg/kg) or vehicle control daily via subcutaneous injection.[2][3]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study (e.g., 4 weeks), euthanize the mice and harvest tumors for further analysis.[2]
-
Harvest relevant organs (lungs, spleen, lymph nodes) to assess metastasis.[2]
-
References
JNJ-28610244: Application Notes and Protocols for Immunology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on immune cells. Its ability to modulate immune responses makes it a valuable tool for immunology research, particularly in studying inflammatory and autoimmune diseases. These application notes provide detailed protocols and quantitative data for the use of JNJ-28610244 in key immunological assays.
Mechanism of Action
JNJ-28610244 selectively binds to and activates the H4 receptor, which is coupled to a Gi protein. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In human neutrophils, engagement of the H4 receptor by JNJ-28610244 has been shown to block the Mac-1-dependent activation of p38 mitogen-activated protein kinase (MAPK), a critical kinase in the signaling cascade that controls degranulation.[1] This inhibitory action on a key inflammatory pathway underscores the potential of JNJ-28610244 as a modulator of immune cell function.
Data Presentation
In Vitro Efficacy of JNJ-28610244
| Parameter | Cell Type | Assay | Effective Concentration | Reference |
| Inhibition of Degranulation | Human Neutrophils | Lactoferrin Release | 0.1 - 10 µM | [1] |
| Total Inhibition of Degranulation | Human Neutrophils | Lactoferrin Release | 10 µM | [1] |
| Inhibition of p38 MAPK Activation | Human Neutrophils | Western Blot | Not specified | [1] |
Signaling Pathways
The signaling pathway initiated by JNJ-28610244 binding to the H4 receptor is crucial for its immunomodulatory effects.
Experimental Protocols
Neutrophil Degranulation Assay (Lactoferrin Release)
This protocol measures the inhibitory effect of JNJ-28610244 on fMLP-induced degranulation in human neutrophils by quantifying the release of lactoferrin, a marker for secondary granules.
Materials:
-
JNJ-28610244
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Fibrinogen
-
Human Lactoferrin ELISA Kit
-
Isolated human neutrophils
-
Hank's Balanced Salt Solution (HBSS)
-
Phosphate Buffered Saline (PBS)
-
96-well microplates
Procedure:
-
Plate Coating: Coat 96-well microplates with fibrinogen (10 µg/mL in PBS) overnight at 4°C. Wash plates three times with PBS before use.
-
Neutrophil Preparation: Isolate human neutrophils from whole blood using a suitable density gradient centrifugation method. Resuspend the cells in HBSS.
-
Pre-treatment: Pre-incubate the isolated neutrophils with varying concentrations of JNJ-28610244 (e.g., 0.1, 1, 10 µM) or vehicle control for 15 minutes at 37°C.
-
Stimulation: Add the pre-treated neutrophils to the fibrinogen-coated wells. Induce degranulation by adding fMLP to a final concentration of 1 µM. Include unstimulated controls (neutrophils without fMLP).
-
Incubation: Incubate the plate for 30 minutes at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatants.
-
Lactoferrin ELISA: Quantify the concentration of lactoferrin in the supernatants using a human lactoferrin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the results as a percentage of lactoferrin release compared to the fMLP-stimulated control without JNJ-28610244.
Western Blot for p38 MAPK Phosphorylation
This protocol is designed to assess the effect of JNJ-28610244 on the phosphorylation of p38 MAPK in neutrophils.
Materials:
-
JNJ-28610244
-
fMLP
-
Isolated human neutrophils
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat isolated human neutrophils with JNJ-28610244 at desired concentrations for 15 minutes, followed by stimulation with 1 µM fMLP for 5-10 minutes. Include unstimulated and vehicle-treated controls.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.
Flow Cytometry for T-cell Population Analysis in EAE Models
This protocol outlines the analysis of T-cell populations in the spleen or central nervous system of experimental autoimmune encephalomyelitis (EAE) mice treated with JNJ-28610244.
Materials:
-
JNJ-28610244
-
EAE mouse model
-
Single-cell suspension preparation reagents (e.g., collagenase, DNase)
-
Fluorochrome-conjugated antibodies against murine CD4, IFN-γ, IL-17, and Foxp3
-
Intracellular staining buffer kit
-
Flow cytometer
Procedure:
-
EAE Induction and Treatment: Induce EAE in susceptible mice (e.g., C57BL/6). Administer JNJ-28610244 or vehicle control to the mice according to the desired experimental design.
-
Tissue Harvest and Single-Cell Suspension: At the desired time point, harvest spleens or brains/spinal cords. Prepare single-cell suspensions using mechanical dissociation and/or enzymatic digestion.
-
Cell Stimulation (for cytokine analysis): For intracellular cytokine staining, stimulate the cells with a cell stimulation cocktail (e.g., PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours.
-
Surface Staining: Stain the cells with a fluorochrome-conjugated anti-CD4 antibody.
-
Fixation and Permeabilization: Fix and permeabilize the cells using an intracellular staining buffer kit.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against IFN-γ, IL-17 (for Th1 and Th17 cells, respectively), or Foxp3 (for regulatory T cells).
-
Flow Cytometry Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the percentages of different T-cell subsets (e.g., CD4+IFN-γ+, CD4+IL-17+, CD4+Foxp3+).
Conclusion
JNJ-28610244 is a specific and effective tool for investigating the role of the histamine H4 receptor in immunological processes. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of inflammation and autoimmune diseases. Proper experimental design and controls are essential for obtaining robust and reproducible results.
References
Application Notes and Protocols for JNJ 28610244 in Mac-1-Dependent Adhesion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of JNJ 28610244, a potent and selective histamine H4 receptor (H4R) agonist, in the context of studies on the Mac-1 integrin and its role in cellular adhesion. While direct inhibitory effects on Mac-1-mediated adhesion have not been observed, this compound serves as a critical tool to investigate the signaling pathways downstream of Mac-1 activation.
Introduction
The Mac-1 integrin (also known as αMβ2, CD11b/CD18, or CR3) is a key adhesion receptor expressed on the surface of various leukocytes, including neutrophils, macrophages, and natural killer cells. It plays a crucial role in the inflammatory response by mediating cell adhesion, migration, phagocytosis, and degranulation. This compound is a specific agonist for the histamine H4 receptor, a G protein-coupled receptor also expressed on immune cells.[1][2][3] Research has demonstrated a nuanced relationship between H4R activation and Mac-1-dependent functions, suggesting a potential for therapeutic intervention in inflammatory diseases.
Data Presentation
The following table summarizes the key quantitative findings from a study investigating the effects of this compound on Mac-1-dependent processes in human neutrophils.
| Compound | Concentration | Effect on fMLP-induced, Mac-1-dependent Degranulation | Effect on fMLP-induced, Mac-1-dependent Adhesion |
| This compound | 10 µM | Total Inhibition | No prevention |
| Histamine | 0.1 µM | Total Inhibition | No prevention |
Data extracted from a study on human neutrophils.[1]
Signaling Pathways and Experimental Workflow
Mac-1 Downstream Signaling Modulation by H4R Activation
Activation of the histamine H4 receptor by this compound has been shown to interfere with the signaling cascade downstream of Mac-1 engagement, specifically inhibiting degranulation without affecting adhesion itself.[1] This suggests a signaling crosstalk where H4R activation modulates Mac-1-initiated intracellular events. One key point of intersection is the p38 MAPK pathway, which is crucial for neutrophil degranulation and is blocked by H4R engagement.[1]
Caption: H4R activation by this compound inhibits Mac-1-dependent degranulation by blocking p38 MAPK, without affecting adhesion.
Experimental Workflow for a Mac-1-Dependent Adhesion Assay
The following diagram outlines a typical workflow for assessing the impact of a compound like this compound on Mac-1-dependent leukocyte adhesion to an endothelial monolayer.
Caption: A generalized workflow for a static leukocyte-endothelial cell adhesion assay.
Experimental Protocols
Protocol 1: In Vitro Neutrophil Adhesion Assay
This protocol is designed to assess the effect of this compound on Mac-1-dependent neutrophil adhesion to a protein-coated surface.
Materials:
-
This compound
-
Human neutrophils, freshly isolated
-
96-well black, clear-bottom tissue culture plates
-
Fibrinogen or ICAM-1
-
Calcein-AM fluorescent dye
-
N-formylmethionyl-leucyl-phenylalanine (fMLP)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Wash buffer (e.g., PBS)
-
Fluorescence plate reader
Procedure:
-
Plate Coating: a. Coat wells of a 96-well plate with fibrinogen (e.g., 10 µg/mL in PBS) or ICAM-1 overnight at 4°C. b. The following day, wash the wells three times with PBS and block with 1% BSA in PBS for 1 hour at 37°C. c. Wash the wells three times with PBS prior to adding cells.
-
Neutrophil Preparation and Labeling: a. Isolate human neutrophils from whole blood using a standard density gradient centrifugation method. b. Resuspend neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL. c. Label the neutrophils by incubating with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C. d. Wash the cells twice with assay buffer to remove excess dye and resuspend at 1 x 10^6 cells/mL.
-
Compound Treatment: a. Prepare serial dilutions of this compound in assay buffer. b. In a separate plate, pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Adhesion Assay: a. Add the treated neutrophil suspension to the protein-coated wells. b. Induce Mac-1-dependent adhesion by adding fMLP to a final concentration of 1 µM. c. Incubate the plate for 30 minutes at 37°C in a humidified incubator.
-
Washing and Quantification: a. Gently wash the wells three times with pre-warmed wash buffer to remove non-adherent cells. b. After the final wash, add 100 µL of assay buffer to each well. c. Read the fluorescence in each well using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
Data Analysis: a. Calculate the percentage of adhesion relative to the vehicle-treated, fMLP-stimulated control. b. Plot the results as a dose-response curve to determine any potential effects of this compound.
Protocol 2: Neutrophil Degranulation Assay (Lactoferrin Release)
This protocol measures the effect of this compound on Mac-1-dependent degranulation by quantifying the release of lactoferrin, a secondary granule marker.
Materials:
-
This compound
-
Human neutrophils, freshly isolated
-
Fibrinogen-coated 24-well plates
-
fMLP
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Lactoferrin ELISA kit
-
Cell lysis buffer (for total lactoferrin measurement)
Procedure:
-
Plate Coating: a. Coat wells of a 24-well plate with fibrinogen (e.g., 10 µg/mL in PBS) overnight at 4°C and block as described in Protocol 1.
-
Neutrophil Preparation: a. Isolate human neutrophils as described previously. b. Resuspend neutrophils in assay buffer at a concentration of 2 x 10^6 cells/mL.
-
Compound Treatment and Stimulation: a. Pre-incubate neutrophils with this compound (e.g., 10 µM) or vehicle control for 15-30 minutes at 37°C. b. Add the treated neutrophil suspension to the fibrinogen-coated wells. c. Stimulate degranulation by adding fMLP to a final concentration of 1 µM. d. Include a control for total lactoferrin release by lysing an equivalent number of cells.
-
Incubation and Supernatant Collection: a. Incubate the plate for 30-60 minutes at 37°C. b. Centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells. c. Carefully collect the supernatant from each well.
-
Quantification of Lactoferrin Release: a. Quantify the concentration of lactoferrin in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage of lactoferrin release for each condition relative to the total lactoferrin control. b. Compare the percentage of release in the this compound-treated group to the vehicle-treated control to determine the inhibitory effect.
These protocols provide a framework for investigating the role of this compound in the context of Mac-1-dependent cellular functions. Researchers should optimize assay conditions based on their specific experimental setup and cell types.
References
Application Notes and Protocols: JNJ-28610244 in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data and protocols for investigating the potential of JNJ-28610244 as a radiosensitizing agent in combination with radiation therapy. The information is based on existing studies of histamine receptor H4 (H4R) agonists and their effects on cancer cell response to ionizing radiation.
Introduction
JNJ-28610244 is identified as a potent and selective agonist of the histamine H4 receptor (H4R)[1]. While direct studies combining JNJ-28610244 with a radiation beam are limited, preclinical research has explored the role of H4R agonists in enhancing the response of cancer cells to ionizing radiation. Notably, one study demonstrated that JNJ-28610244, along with other H4R agonists, exerted an anti-tumoral effect in vivo in a human breast cancer xenograft model[2]. This suggests a potential role for JNJ-28610244 in sensitizing tumor cells to the effects of radiation therapy.
The rationale for this combination therapy lies in the ability of H4R agonists to modulate the tumor microenvironment and cellular processes such as apoptosis and senescence, thereby potentially lowering the required therapeutic radiation doses and minimizing toxicity to surrounding healthy tissues[2].
Mechanism of Action: H4 Receptor Signaling
JNJ-28610244 functions as an agonist for the H4 receptor, which is primarily expressed on cells involved in inflammation and immune responses[3]. Activation of the H4R can influence various cellular pathways, including those involved in cell death and survival. In the context of cancer therapy, H4R agonists have been shown to increase apoptosis in irradiated cancer cells[2]. The signaling cascade initiated by H4R activation can lead to downstream effects that render cancer cells more susceptible to the DNA damage induced by ionizing radiation.
Preclinical Data Summary
The following tables summarize the key findings from a preclinical study investigating the effects of histamine and H4R agonists on human breast cancer cells, including in vivo data involving JNJ-28610244.
Table 1: In Vitro Radiosensitizing Effects of H4R Agonists on Breast Cancer Cell Lines
| Cell Line | Treatment (Agonist) | Surviving Fraction at 2Gy (SF2Gy) | Outcome | Reference |
| MDA-MB-231 | Control | 0.22 ± 0.04 | - | [2] |
| MDA-MB-231 | Histamine (H1R agonist) | 0.06 ± 0.02 | Radiosensitizing effect | [2] |
| MCF-7 | Control | 0.21 ± 0.02 | - | [2] |
| MCF-7 | Histamine (H4R agonist) | 0.16 ± 0.01 | Enhanced radiosensitivity | [2] |
| MCF-7 | Clobenpropit (H4R agonist) | 0.06 ± 0.01 | Enhanced radiosensitivity | [2] |
Table 2: In Vivo Anti-tumoral Effect of H4R Agonists in MDA-MB-231 Xenografts
| Treatment Group | Tumor Volume Reduction | Median Survival Increase | Outcome | Reference |
| Radiation (3 x 2 Gy) | Modest, non-significant | - | Limited anti-tumoral effect | [2] |
| Histamine + Radiation | Significant | Significant | Potentiation of radiation effect | [2] |
| JNJ-28610244 (H4R agonist) | Demonstrated | - | Anti-tumoral effect | [2] |
| Clozapine (H4R agonist) | Demonstrated | - | Anti-tumoral effect | [2] |
Note: The study demonstrated an anti-tumoral effect for JNJ-28610244 in vivo but did not report data on its combination with a direct radiation beam.
Experimental Protocols
The following are detailed protocols based on the methodologies described in the cited preclinical study[2]. These can serve as a starting point for researchers investigating the combination of JNJ-28610244 and radiation therapy.
Protocol 1: In Vitro Cell Viability and Radiosensitization Assay
Objective: To determine the effect of JNJ-28610244 on the survival of cancer cells following exposure to ionizing radiation.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
JNJ-28610244 (stock solution in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well culture plates
-
X-ray irradiator
-
Crystal violet staining solution (0.5% in 25% methanol)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density determined to yield 50-150 colonies per well after the treatment period. Allow cells to attach overnight.
-
Drug Treatment: Treat the cells with varying concentrations of JNJ-28610244 or vehicle control for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiation: Irradiate the plates with single doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: After irradiation, replace the medium with fresh complete medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Colony Counting: Count the colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction at each radiation dose by normalizing to the plating efficiency of the non-irradiated control group. Plot the survival curves and determine the SF2Gy (Surviving Fraction at 2Gy).
Protocol 2: In Vivo Tumor Growth Delay Assay
Objective: To evaluate the effect of JNJ-28610244 in combination with radiation on tumor growth in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cells for injection (e.g., MDA-MB-231)
-
Matrigel (optional)
-
JNJ-28610244 (formulated for in vivo administration)
-
Anesthetic
-
Calipers
-
Radiation source for localized tumor irradiation
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-150 mm³), randomize mice into treatment groups:
-
Vehicle Control
-
JNJ-28610244 alone
-
Radiation alone
-
JNJ-28610244 + Radiation
-
-
Drug Administration: Administer JNJ-28610244 according to the desired dose and schedule (e.g., daily subcutaneous injection).
-
Radiation Treatment: For the radiation groups, deliver a fractionated dose of radiation (e.g., 3 doses of 2 Gy on consecutive days) to the tumor.
-
Continued Monitoring: Continue to measure tumor volume and body weight regularly until the endpoint is reached (e.g., tumor volume exceeds a certain limit).
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth delay and assess for statistically significant differences between groups.
Protocol 3: Apoptosis Assay (TUNEL)
Objective: To assess the level of apoptosis in tumor tissue following treatment with JNJ-28610244 and radiation.
Materials:
-
Tumor tissue sections (from in vivo study)
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Collect tumors at a specified time point after treatment, fix in formalin, and embed in paraffin. Prepare tissue sections.
-
TUNEL Staining: Perform TUNEL staining on the tissue sections according to the manufacturer's protocol to label the 3'-OH ends of DNA fragments characteristic of apoptosis.
-
Microscopy: Visualize the stained sections using a fluorescence microscope.
-
Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in multiple fields of view to determine the apoptotic index.
-
Data Analysis: Compare the apoptotic indices between the different treatment groups.
Conclusion and Future Directions
The available preclinical data suggests that the H4R agonist JNJ-28610244 has anti-tumoral activity and that H4R agonism can enhance the radiosensitivity of cancer cells[2]. These findings provide a strong rationale for further investigation into the combination of JNJ-28610244 and radiation therapy. Future studies should aim to directly evaluate this combination in various cancer models, both in vitro and in vivo, to establish optimal dosing and scheduling, and to further elucidate the underlying molecular mechanisms of radiosensitization. Such research is crucial for the potential translation of this therapeutic strategy into clinical applications.
References
- 1. JNJ-28610244 | Histamine H4 agonist | Probechem Biochemicals [probechem.com]
- 2. Enhancement of ionizing radiation response by histamine in vitro and in vivo in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-28610244 Technical Support Center: Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of JNJ-28610244. The following information, presented in a question-and-answer format, addresses common issues and offers practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving JNJ-28610244?
A1: JNJ-28610244 is readily soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental medium.
Q2: I dissolved JNJ-28610244 in DMSO, but it precipitated when I added it to my aqueous buffer (e.g., PBS or cell culture media). What should I do?
A2: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Vortexing and Gentle Warming: Immediately after adding the DMSO stock to the aqueous medium, vortex the solution vigorously. Gentle warming to 37°C in a water bath can also help redissolve the precipitate.[2]
-
Sonication: Brief sonication can be effective in breaking up and redissolving precipitated particles.[2]
-
Lower the Final Concentration: The precipitation is likely due to the compound's low solubility in the aqueous environment. Try preparing a more dilute final solution.
-
Increase the DMSO Concentration (with caution): While increasing the final DMSO concentration in your assay can improve solubility, it's crucial to ensure the final concentration is not toxic to your cells. Most cell lines can tolerate DMSO up to 0.5%, but it is essential to run a vehicle control to check for any effects on your specific assay.
-
Use of Surfactants: For in vitro assays, incorporating a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final dilution buffer can help maintain the solubility of JNJ-28610244.
Q3: What are the recommended storage conditions for JNJ-28610244?
A3: Proper storage is critical to maintain the integrity of JNJ-28610244. Recommendations for both the solid compound and solutions are summarized in the table below.
Data Presentation: Solubility and Stability Summary
Table 1: Solubility of JNJ-28610244
| Solvent | Solubility | Source |
| DMSO | Soluble | [1] |
| Aqueous Buffers (e.g., PBS, Water) | Practically Insoluble | [3] |
Table 2: Recommended Storage and Stability of JNJ-28610244
| Form | Storage Temperature | Duration | Recommendations | Source |
| Solid Powder | 4°C | Short-term (days to weeks) | Store in a dry, dark place. | |
| -20°C | Long-term (months to years) | Store in a dry, dark place. | ||
| In Solvent (e.g., DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. | |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol for Preparing a JNJ-28610244 Stock Solution
This protocol describes the standard procedure for preparing a stock solution of JNJ-28610244.
Materials:
-
JNJ-28610244 solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of JNJ-28610244 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of JNJ-28610244 powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the solution for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing Working Solutions in Aqueous Media
This protocol provides a general guideline for diluting the DMSO stock solution into aqueous buffers for in vitro experiments.
Materials:
-
JNJ-28610244 DMSO stock solution
-
Pre-warmed (37°C) aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the JNJ-28610244 DMSO stock solution at room temperature.
-
Warm your aqueous buffer to 37°C. This can aid in solubility.
-
Add the DMSO stock solution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. The final DMSO concentration should ideally be below 0.5%.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiments to avoid potential degradation or precipitation over time.
Visualizations
References
JNJ 28610244 off-target effects and specificity
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of JNJ-28610244, a potent and selective histamine H4 receptor (H4R) agonist.[1][2] This guide includes frequently asked questions and troubleshooting advice to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of JNJ-28610244?
A1: JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] The H4R is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system.[3][4] Upon activation by JNJ-28610244, the H4R couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] The βγ subunit of the G-protein can also activate phospholipase C (PLC), resulting in an increase in intracellular calcium.[4] A key functional outcome of H4R activation is the inhibition of adhesion-dependent degranulation in human neutrophils, a process mediated by the blockade of Mac-1-dependent activation of p38 MAPK.[6]
Q2: What is the known selectivity profile of JNJ-28610244?
A2: JNJ-28610244 is described as a "selective" H4R agonist.[1][6] However, comprehensive, publicly available data from broad kinase panels (e.g., a KINOMEscan) or other off-target screening assays for JNJ-28610244 is limited. Its selectivity is primarily characterized in the context of other histamine receptors. For comparison, a related H4R antagonist, JNJ-39758979, was reported to have over 80-fold selectivity for the H4R compared to other histamine receptors. While it was also described as having "excellent selectivity versus other targets," specific data were not provided.
Q3: Are there any known off-target effects of JNJ-28610244?
A3: As of the latest available information, specific off-target effects of JNJ-28610244 on kinases or other protein families have not been detailed in the public domain. It is important to note that the absence of evidence is not evidence of absence. Researchers should always consider the possibility of off-target effects when interpreting experimental results. For example, another H4R antagonist with a different chemical structure, JNJ39758979, was associated with agranulocytosis, which was considered a potential off-target effect.
Troubleshooting Guide
Issue 1: Unexpected Phenotypic an Experimental Model
-
Possible Cause: The observed phenotype may be due to an unknown off-target effect of JNJ-28610244.
-
Troubleshooting Steps:
-
Confirm H4R Expression: Verify the expression of the H4R in your experimental system (cell line or tissue) at the mRNA and/or protein level.
-
Use a Structurally Unrelated H4R Agonist: If possible, repeat the experiment with another selective H4R agonist that has a different chemical scaffold. If the phenotype persists, it is more likely to be an on-target effect.
-
Employ an H4R Antagonist: Attempt to rescue the phenotype by pre-treating your system with a selective H4R antagonist (e.g., JNJ-7777120). If the antagonist blocks the effect of JNJ-28610244, it strongly suggests an on-target mechanism.
-
Dose-Response Curve: Perform a dose-response experiment. On-target effects are typically observed within a specific concentration range consistent with the compound's potency (pEC50 for JNJ-28610244 is 7.0).[1] Off-target effects may appear at higher concentrations.
-
Issue 2: Variability in Experimental Results
-
Possible Cause: Inconsistent results could be due to factors such as compound stability, cell passage number, or subtle variations in experimental conditions.
-
Troubleshooting Steps:
-
Compound Handling: Ensure JNJ-28610244 is stored correctly and that fresh dilutions are made for each experiment from a validated stock solution.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density and passage number, as receptor expression levels can change over time.
-
Assay Validation: Re-validate your experimental assay with appropriate positive and negative controls to ensure it is performing as expected.
-
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the known signaling pathway of the H4 receptor and a general workflow for investigating potential off-target effects.
Caption: H4R signaling cascade initiated by JNJ-28610244.
Caption: Workflow for investigating potential off-target effects.
References
- 1. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JNJ-28610244 | Histamine H4 agonist | Probechem Biochemicals [probechem.com]
- 3. The role of histamine H4 receptor in immune and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 5. Activation of histamine H4 receptors decreases epithelial-to-mesenchymal transition progress by inhibiting transforming growth factor-β1 signalling pathway in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing JNJ 28610244 concentration for experiments
Welcome to the technical support center for JNJ-28610244. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this potent and selective histamine H4 receptor (H4R) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and comprehensive data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-28610244 and what is its primary mechanism of action?
A1: JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R).[1] The H4R is a G protein-coupled receptor (GPCR) that is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, neutrophils, and T cells. Its activation is associated with inflammatory and immune responses. JNJ-28610244 mimics the action of histamine at the H4R, initiating downstream signaling cascades.
Q2: What is the signaling pathway activated by JNJ-28610244?
A2: The histamine H4 receptor primarily couples to the Gαi/o family of G proteins. Upon activation by an agonist like JNJ-28610244, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can also activate downstream effectors, including phospholipase C (PLC) and the p38 mitogen-activated protein kinase (MAPK) pathway. This signaling cascade can ultimately influence cellular functions such as chemotaxis, degranulation, and cytokine release.
Q3: How should I prepare and store stock solutions of JNJ-28610244?
A3: JNJ-28610244 is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The stability of similar compounds in aqueous solutions can be limited, so it is advisable to prepare fresh dilutions in your experimental buffer from the DMSO stock on the day of the experiment.
Troubleshooting Guide
Q1: I am not observing the expected cellular response after treating with JNJ-28610244. What could be the issue?
A1: Several factors could contribute to a lack of response:
-
Cell Line/Type: Confirm that your cells express the histamine H4 receptor at sufficient levels. You can verify this by RT-qPCR for HRH4 mRNA or by Western blot for the H4R protein.
-
Compound Concentration: Ensure you are using an appropriate concentration range. Refer to the data tables below for effective concentrations in various assays. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
-
Compound Integrity: Verify the integrity of your JNJ-28610244 stock. Improper storage or multiple freeze-thaw cycles can lead to degradation.
-
Assay Conditions: The kinetics of the response to H4R activation can be rapid and transient. Optimize the incubation time and other assay parameters.
Q2: I am observing high background or off-target effects in my experiments. What can I do?
A2: While JNJ-28610244 is reported to be a selective H4R agonist, off-target effects can occur, especially at high concentrations.
-
Concentration Optimization: Use the lowest effective concentration of JNJ-28610244 as determined by your dose-response experiments.
-
Use of an Antagonist: To confirm that the observed effect is mediated by the H4R, include a selective H4R antagonist (e.g., JNJ 7777120) as a negative control. The antagonist should block the response induced by JNJ-28610244.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration as in your JNJ-28610244-treated samples) to account for any effects of the solvent.
Q3: My dose-response curve for JNJ-28610244 is not sigmoidal or shows a biphasic effect. What could be the reason?
A3: A non-standard dose-response curve can be due to several factors:
-
Compound Solubility: At higher concentrations, the compound may precipitate out of the aqueous experimental buffer, leading to a decrease in the effective concentration. Visually inspect your solutions for any signs of precipitation.
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization and downregulation, resulting in a diminished response at higher concentrations.
-
Complex Biological Responses: The cellular response you are measuring may be regulated by multiple pathways, some of which could be inhibitory at high agonist concentrations.
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-28610244 in various in vitro assays.
Table 1: Binding Affinity and Potency of JNJ-28610244
| Parameter | Species | Value | Reference |
| pKi | Human | 7.3 | [1] |
| pEC50 | Human | 7.0 | [1] |
Table 2: Effective Concentrations of JNJ-28610244 in Functional Assays
| Assay | Cell Type | Effective Concentration Range | Observed Effect | Reference |
| Inhibition of Neutrophil Degranulation | Human Neutrophils | 0.1 - 10 µM | Inhibition of fMLP-induced degranulation | |
| Inhibition of p38 MAPK Activation | Human Neutrophils | Not specified | Blockade of Mac-1-dependent activation | |
| Inhibition of Melanoma Proliferation | 1205Lu Metastatic Melanoma Cells | 1 mg/kg (in vivo) | Inhibition of tumor growth and metastasis |
Experimental Protocols
Neutrophil Degranulation Assay
This protocol is a general guideline for measuring fMLP-induced degranulation in human neutrophils and assessing the inhibitory effect of JNJ-28610244.
1. Isolation of Human Neutrophils:
- Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., using Polymorphprep™).
- Lyse remaining red blood cells with a lysis buffer.
- Wash and resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+).
2. Degranulation Assay:
- Pre-treat neutrophils with various concentrations of JNJ-28610244 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
- Stimulate the neutrophils with a potent chemoattractant like N-formylmethionyl-leucyl-phenylalanine (fMLP) (e.g., 1 µM) to induce degranulation.
- Include a negative control (unstimulated cells) and a positive control (fMLP stimulation without JNJ-28610244).
- Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
3. Measurement of Degranulation:
- Collect the supernatant.
- Measure the activity of a granule-specific enzyme released into the supernatant. For azurophilic granules, this is often myeloperoxidase (MPO) or β-hexosaminidase.
- Quantify the enzyme activity using a colorimetric substrate assay.
- Express the results as a percentage of the positive control (fMLP alone).
Western Blot for Phospho-p38 MAPK
This protocol describes the detection of phosphorylated p38 MAPK in cell lysates by Western blotting.
1. Cell Lysis:
- After treatment with JNJ-28610244 and/or a stimulus (e.g., fMLP), wash the cells with ice-cold PBS.
- Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and incubate the lysate on ice for 30 minutes.
- Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
- Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK and a loading control like GAPDH or β-actin.
Visualizations
Caption: Histamine H4 Receptor Signaling Pathway activated by JNJ-28610244.
Caption: General experimental workflow for studying the effects of JNJ-28610244.
Caption: A logical troubleshooting workflow for experiments with JNJ-28610244.
References
JNJ 28610244 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with JNJ-28610244, a potent and selective histamine H4 receptor (H4R) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of JNJ-28610244 in various experimental settings.
| Question | Answer |
| 1. How should I dissolve and store JNJ-28610244? | JNJ-28610244 is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C. For short-term storage of a few days to weeks, 0-4°C is acceptable. Stock solutions in DMSO can be stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles. |
| 2. I am seeing high variability in my cell-based assay results. What could be the cause? | High variability can stem from several factors. Ensure consistent cell passage numbers and seeding densities across experiments. Avoid using the outer wells of microplates to minimize the "edge effect" caused by evaporation; instead, fill these wells with sterile PBS or media. Confirm that JNJ-28610244 is fully dissolved in your media and that the final DMSO concentration is consistent and non-toxic to your cells (typically ≤ 0.1%). |
| 3. What is the optimal concentration range for JNJ-28610244 in in vitro assays? | The optimal concentration will vary depending on the cell type and the specific assay. Based on its pEC50 of 7.0, a concentration range of 10 nM to 10 µM is a good starting point for generating a dose-response curve. |
| 4. What are appropriate negative and positive controls for experiments with JNJ-28610244? | A vehicle control (e.g., media with the same final concentration of DMSO used to dissolve JNJ-28610244) is an essential negative control. For a positive control, histamine can be used as the endogenous H4R agonist. To confirm that the observed effects are H4R-mediated, a selective H4R antagonist, such as JNJ-7777120 or JNJ-10191584, can be used to block the effects of JNJ-28610244. |
| 5. I am not observing the expected effect of JNJ-28610244 in my cells. What should I check? | First, confirm the expression of the histamine H4 receptor in your cell line or primary cells using techniques like RT-PCR or western blotting. Ensure the compound has been stored correctly and the stock solution is not degraded. Also, consider the kinetics of the response; you may need to perform a time-course experiment to determine the optimal stimulation time. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for JNJ-28610244.
| Parameter | Value | Reference |
| pKi | 7.3 | [1] |
| pEC50 | 7.0 | [1] |
Experimental Protocols
In Vitro: Neutrophil Degranulation Assay
This protocol outlines a method to assess the effect of JNJ-28610244 on neutrophil degranulation by measuring the release of myeloperoxidase (MPO).
Materials:
-
JNJ-28610244
-
DMSO (cell culture grade)
-
Human neutrophils (isolated from fresh human blood)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
fMLP (N-Formylmethionyl-leucyl-phenylalanine)
-
Cytochalasin B
-
MPO assay kit
-
96-well microplate
Procedure:
-
Prepare JNJ-28610244 Stock Solution: Dissolve JNJ-28610244 in DMSO to create a 10 mM stock solution.
-
Cell Preparation: Isolate human neutrophils from healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in RPMI 1640 supplemented with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Pre-treatment: Add 100 µL of the neutrophil suspension to each well of a 96-well plate. Add JNJ-28610244 at various final concentrations (e.g., 10 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.
-
Priming: Add cytochalasin B to a final concentration of 5 µg/mL and incubate for 5 minutes at 37°C.
-
Stimulation: Induce degranulation by adding fMLP to a final concentration of 1 µM. Incubate for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
MPO Assay: Measure the MPO activity in the supernatant according to the manufacturer's instructions of the MPO assay kit.
-
Data Analysis: Express the results as a percentage of the MPO release induced by fMLP alone.
In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol provides a framework for evaluating the in vivo effects of JNJ-28610244 in a mouse model of multiple sclerosis. This protocol is based on the use of an H4R antagonist and should be adapted for the use of an agonist.
Materials:
-
JNJ-28610244
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
SJL/J mice (female, 8-10 weeks old)
-
PLP 139-151 peptide
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Anesthesia
Procedure:
-
EAE Induction: Emulsify PLP 139-151 in CFA containing Mycobacterium tuberculosis. Anesthetize the mice and immunize them subcutaneously with the emulsion on day 0. Administer PTX intraperitoneally on day 0 and day 2.
-
Treatment: Prepare a suspension of JNJ-28610244 in the vehicle. Based on previous studies with H4R modulators, a starting dose could be in the range of 1-10 mg/kg. Administer JNJ-28610244 or vehicle daily via oral gavage, starting from the day of disease onset (typically around day 10-12 post-immunization).
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
-
Data Analysis: Plot the mean clinical score over time for each treatment group. Statistical analysis can be performed using appropriate methods (e.g., two-way ANOVA).
Visualizations
Signaling Pathway
Caption: JNJ-28610244 activates the H4R, leading to downstream signaling.
Experimental Workflow: Neutrophil Degranulation Assay
References
Interpreting results from JNJ 28610244 studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for interpreting results from studies involving JNJ-28610244, a potent and selective histamine H4 receptor (H4R) agonist.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-28610244 and what is its primary mechanism of action?
A1: JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R).[1] Its primary mechanism of action is to bind to and activate H4R, initiating downstream intracellular signaling pathways. In vivo studies in mice have confirmed its function as an agonist, where it was observed to induce scratching behavior.[2]
Q2: What are the key in vitro effects of JNJ-28610244 on human neutrophils?
A2: In studies with human neutrophils, JNJ-28610244 has been shown to inhibit degranulation (specifically, the release of lactoferrin) induced by the chemoattractant fMLP (N-formylmethionyl-leucyl-phenylalanine).[3][4] This inhibitory effect is achieved by blocking the Mac-1-dependent activation of p38 MAPK, a key kinase in the degranulation signaling cascade.[3][4] Notably, JNJ-28610244 does not prevent fMLP-induced neutrophil adhesion.[3][4]
Q3: My neutrophils are not showing inhibited degranulation after treatment with JNJ-28610244. What could be the issue?
A3: There are several potential reasons for this observation:
-
Compound Concentration: Ensure you are using an effective concentration. Studies have shown that 10 µM JNJ-28610244 achieves total inhibition of fMLP-induced degranulation.[3][4] Verify the final concentration in your assay.
-
Cell Viability: Check the viability of your isolated neutrophils. Poor cell health can lead to inconsistent or absent responses.
-
Stimulant Potency: The fMLP solution may have degraded. Prepare fresh fMLP or test the activity of your current stock.
-
Timing: Ensure the pre-incubation time with JNJ-28610244 is sufficient before adding the fMLP stimulus. Refer to the detailed protocol for recommended timings.
Q4: Can JNJ-28610244 be used to study pruritus (itch)?
A4: Yes, JNJ-28610244 has been used as a tool to investigate H4R's role in pruritus. In mouse models, intradermal injection of JNJ-28610244 induces scratching, which is a quantifiable measure of itch-related behavior.[2] This makes it a useful compound for in vivo studies on the mechanisms of histamine-induced itch.
Q5: How can I confirm that the observed effects in my experiment are specifically mediated by the H4 receptor?
A5: To confirm H4R-specific activity, you should include a control group where cells or animals are co-treated with JNJ-28610244 and a selective H4R antagonist, such as JNJ-7777120 or JNJ-39758979.[3][5][6] If the effects of JNJ-28610244 are reversed or blocked by the antagonist, it provides strong evidence that the mechanism is H4R-dependent.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for JNJ-28610244 based on published studies.
| Parameter | Value | Species | Assay Type | Reference |
| pKi | 7.3 | Not Specified | Radioligand Binding | [1] |
| pEC50 | 7.0 | Not Specified | Functional Assay | [1] |
| Effective Concentration | 0.1 - 10 µM | Human | Neutrophil Degranulation | [3][4] |
| Concentration for Total Inhibition | 10 µM | Human | fMLP-induced Degranulation | [3][4] |
Experimental Protocols
In Vitro Neutrophil Degranulation Assay (Lactoferrin Release)
This protocol details the steps to measure the inhibitory effect of JNJ-28610244 on fMLP-induced degranulation in isolated human neutrophils.
Materials:
-
JNJ-28610244 solution (in appropriate solvent, e.g., DMSO)
-
fMLP (N-formylmethionyl-leucyl-phenylalanine)
-
Isolated human neutrophils
-
Hank's Balanced Salt Solution (HBSS) or similar buffer
-
Lactoferrin ELISA Kit
-
96-well plates
-
Incubator (37°C)
Procedure:
-
Neutrophil Preparation: Isolate human neutrophils from whole blood using a standard method like density gradient centrifugation (e.g., Polymorphprep). Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.
-
Plating: Add 100 µL of the neutrophil suspension to each well of a 96-well plate.
-
Pre-incubation with JNJ-28610244:
-
Prepare serial dilutions of JNJ-28610244.
-
Add the desired volume of JNJ-28610244 solution (or vehicle control) to the wells. A typical concentration range to test is 0.1 µM to 10 µM.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Stimulation:
-
Prepare an fMLP stock solution. A final concentration of 1 µM is commonly used to induce degranulation.[3]
-
Add fMLP solution to the wells to initiate degranulation. Include a negative control group with no fMLP.
-
Incubate the plate at 37°C for an additional 30 minutes.
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Quantification:
-
Measure the concentration of lactoferrin in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.[7]
-
Compare the amount of lactoferrin released in the JNJ-28610244 treated groups to the fMLP-only positive control and the vehicle control.
-
In Vitro p38 MAPK Activation Assay (Western Blot)
This protocol describes how to assess the effect of JNJ-28610244 on the phosphorylation of p38 MAPK in neutrophils via Western blotting.
Materials:
-
Reagents from the Neutrophil Degranulation Assay (Steps 1-4)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system (membranes, buffers)
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK and anti-total-p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Follow steps 1-4 of the Neutrophil Degranulation Assay protocol to treat neutrophils with JNJ-28610244 and/or fMLP.
-
Cell Lysis: After stimulation, immediately stop the reaction by centrifuging the plate, removing the supernatant, and adding 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 10 minutes.
-
Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-p38 MAPK primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p38 MAPK. The ratio of phospho-p38 to total-p38 indicates the level of activation.[8]
In Vivo Pruritus Assay (Mouse Scratching Behavior)
This protocol outlines a method to evaluate the pruritic effects of JNJ-28610244 in mice.
Materials:
-
JNJ-28610244 sterile solution (for injection)
-
Saline (vehicle control)
-
Male ICR or C57BL/6 mice
-
Insulin syringes with 30-gauge needles
-
Observation chambers (e.g., clear plexiglass cages)
-
Video recording equipment
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30-60 minutes before the experiment begins.
-
Injection:
-
Gently restrain the mouse.
-
Administer an intradermal (i.d.) injection of JNJ-28610244 solution (e.g., 20-50 µL) into the rostral back or nape of the neck.
-
Inject a separate group of mice with saline as a vehicle control.
-
-
Observation and Recording:
-
Immediately after injection, place the mouse back into its observation chamber.
-
Record the mouse's behavior for 30-60 minutes.
-
-
Data Analysis:
-
Review the video recordings and count the number of scratching bouts directed towards the injection site. A scratch bout is defined as one or more rapid scratching motions with the hind limb, ending when the mouse either returns the limb to the floor or begins licking it.[9]
-
Compare the total number of scratch bouts between the JNJ-28610244 group and the saline control group. An increased number of scratches indicates a pruritic response.
-
Visualizations
Caption: H4R activation by JNJ-28610244 inhibits fMLP-induced neutrophil degranulation.
Caption: In vitro workflow for testing JNJ-28610244 effects on neutrophils.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. asci_content_assets.s3.amazonaws.com [asci_content_assets.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. biocytogen.com [biocytogen.com]
- 5. Mrgprs activation is required for chronic itch conditions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Assay to Monitor the Degranulation Process in Phagocytizing Human Neutrophils | springermedicine.com [springermedicine.com]
- 7. Allergens Induce the Release of Lactoferrin by Neutrophils from Asthmatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced scratching evoked by PAR-2 agonist and 5-HT but not histamine in a mouse model of chronic dry skin itch - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-28610244 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of JNJ-28610244 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-28610244 and what is its primary mechanism of action?
A1: JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R). Its primary mechanism of action is to bind to and activate the H4R, initiating downstream signaling pathways.
Q2: What are the known effects of JNJ-28610244 on cancer cell lines?
A2: JNJ-28610244 has been shown to exhibit anti-tumor effects in certain cancer cell lines. Notably, it has been demonstrated to decrease cell viability in a dose-dependent manner in T-cell lymphoma (TCL) cell lines and reduce proliferation in metastatic melanoma cells.[1][2][3]
Q3: Does JNJ-28610244 induce apoptosis in cancer cells?
A3: Yes, studies have shown that JNJ-28610244 can induce apoptosis in T-cell lymphoma cell lines.[1] This is a key mechanism contributing to its observed anti-tumor activity.
Q4: In which specific cell lines has the toxicity of JNJ-28610244 been evaluated?
A4: The effects of JNJ-28610244 on cell viability and apoptosis have been studied in the following human T-cell lymphoma (TCL) cell lines: HuT78, Karpas299, and OCI-Ly12.[1] Its effect on proliferation has been observed in the 1205Lu metastatic melanoma cell line.[2][3]
Troubleshooting Guides
Problem: Inconsistent or no reduction in cell viability observed after JNJ-28610244 treatment.
-
Possible Cause 1: Suboptimal concentration of JNJ-28610244.
-
Troubleshooting Tip: Ensure that the concentrations of JNJ-28610244 used are within the effective range. For T-cell lymphoma cell lines, concentrations ranging from 0.1 µM to 25 µM have been shown to be effective.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Incorrect assay for measuring cell viability.
-
Troubleshooting Tip: The Cell Titer-Blue® Cell Viability Assay has been successfully used to measure the effect of JNJ-28610244 on the viability of T-cell lymphoma cell lines.[1] Ensure the chosen assay is appropriate for your cell type and that the protocol is followed correctly.
-
-
Possible Cause 3: Cell line does not express or has low levels of the histamine H4 receptor (H4R).
-
Troubleshooting Tip: The cytotoxic effect of JNJ-28610244 is dependent on the presence of its target, the H4R. Confirm the expression of H4R in your cell line of interest using techniques such as RT-qPCR or Western blotting.
-
Problem: Difficulty in detecting apoptosis after JNJ-28610244 treatment.
-
Possible Cause 1: Apoptosis assay is not sensitive enough or is performed at the wrong time point.
-
Troubleshooting Tip: The Caspase-Glo® 3/7 Assay has been effectively used to measure apoptosis induced by JNJ-28610244 in T-cell lymphoma cell lines after 48 hours of treatment.[1] Consider using a sensitive, caspase-based assay and optimizing the treatment duration.
-
-
Possible Cause 2: The concentration of JNJ-28610244 is insufficient to induce a detectable apoptotic response.
-
Troubleshooting Tip: A concentration of 10 µM JNJ-28610244 has been shown to induce apoptosis in T-cell lymphoma cell lines.[1] If no effect is observed, consider increasing the concentration, based on a preliminary dose-response for cell viability.
-
Quantitative Data Summary
Table 1: Effect of JNJ-28610244 on the Viability of T-Cell Lymphoma (TCL) Cell Lines
| Cell Line | JNJ-28610244 Concentration (µM) | Observation | Reference |
| HuT78 | 0.1, 1, 10, 25 | Dose-dependent decrease in cell viability | [1] |
| Karpas299 | 0.1, 1, 10, 25 | Dose-dependent decrease in cell viability | [1] |
| OCI-Ly12 | 0.1, 1, 10, 25 | Dose-dependent decrease in cell viability | [1] |
Table 2: Induction of Apoptosis by JNJ-28610244 in T-Cell Lymphoma (TCL) Cell Lines
| Cell Line | JNJ-28610244 Concentration (µM) | Observation | Reference |
| HuT78 | 10 | Significant increase in apoptosis | [1] |
| Karpas299 | 10 | Significant increase in apoptosis | [1] |
| OCI-Ly12 | 10 | Significant increase in apoptosis | [1] |
Experimental Protocols
Cell Viability Assay (Cell Titer-Blue®)
This protocol is based on the methodology used to assess the effect of JNJ-28610244 on the viability of T-cell lymphoma cell lines.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.
-
Serum Starvation: Pre-incubate cells for 24 hours in a serum-free RPMI medium.
-
Treatment: Treat the cells with various concentrations of JNJ-28610244 (e.g., 0.1, 1, 10, and 25 µM) or vehicle control in a complete medium.
-
Incubation: Incubate the plates for 48 hours.
-
Assay: Add Cell Titer-Blue® reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
Apoptosis Assay (Caspase-Glo® 3/7)
This protocol is adapted from the study investigating JNJ-28610244-induced apoptosis in T-cell lymphoma cell lines.[1]
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the Cell Viability Assay protocol.
-
Treatment: Treat cells with 10 µM JNJ-28610244 or vehicle control in a complete medium.
-
Incubation: Incubate the plates for 48 hours.
-
Assay: Add Caspase-Glo® 3/7 reagent to each well as per the manufacturer's protocol and incubate.
-
Measurement: Measure the luminescence using a plate reader.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing JNJ-28610244 toxicity in T-cell lymphoma cell lines.
Caption: Proposed signaling pathway for JNJ-28610244-induced apoptosis in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Histamine therapeutic efficacy in metastatic melanoma: Role of histamine H4 receptor agonists and opportunity for combination with radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine therapeutic efficacy in metastatic melanoma: Role of histamine H4 receptor agonists and opportunity for combination with radiation [ri.conicet.gov.ar]
Overcoming JNJ 28610244 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-28610244. Our aim is to help you overcome experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-28610244 and what is its primary mechanism of action?
A1: JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] Its primary mechanism of action involves the activation of the H4R, which can, in turn, modulate various cellular signaling pathways. For instance, it has been shown to block Mac-1-dependent activation of p38 MAPK in neutrophils.[3][4]
Q2: What are the recommended storage and handling conditions for JNJ-28610244?
A2: Proper storage and handling are critical to maintaining the stability and activity of JNJ-28610244. For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months. For short-term storage, 4°C for up to 6 months is acceptable. Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to 6 months or -20°C for up to 6 months.[1] It is shipped as a non-hazardous chemical under ambient temperature and is stable for several weeks during ordinary shipping.[3]
Q3: In what solvent is JNJ-28610244 soluble?
A3: JNJ-28610244 is soluble in Dimethyl Sulfoxide (DMSO).[1][3] Stock solutions are typically prepared at a concentration of 10 mM in DMSO.[1]
Troubleshooting Guide
This guide addresses common issues that may lead to experimental variability when using JNJ-28610244.
Issue 1: Inconsistent or lower-than-expected cellular response.
Possible Cause 1: Improper Compound Preparation or Storage.
-
Troubleshooting Steps:
-
Ensure the compound has been stored correctly according to the recommended conditions (-20°C for long-term solid storage).[1]
-
Verify the accuracy of the concentration of your stock solution. Use a calibrated balance and appropriate volumetric glassware.
-
Prepare fresh dilutions from a new stock solution to rule out degradation of working solutions. JNJ-28610244 in solvent is best stored at -80°C.[1]
-
Minimize freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller volumes for single-use applications.
-
Possible Cause 2: Cell Health and Viability.
-
Troubleshooting Steps:
Possible Cause 3: Assay Conditions.
-
Troubleshooting Steps:
-
Optimize the incubation time and concentration of JNJ-28610244 for your specific cell type and assay. A dose-response curve is highly recommended.
-
Ensure consistent assay volumes, incubation times, and temperatures across all wells and plates.
-
Check for potential interference of DMSO with your assay. Maintain a consistent final DMSO concentration across all wells, including vehicle controls.
-
Issue 2: High variability between replicate wells or experiments.
Possible Cause 1: Pipetting and Seeding Inaccuracy.
-
Troubleshooting Steps:
-
Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors.[6]
-
When seeding cells, ensure a homogenous cell suspension to avoid clumps and uneven cell distribution.
-
For multi-well plates, consider a standardized plate layout to minimize edge effects.
-
Possible Cause 2: Reagent Inconsistency.
-
Troubleshooting Steps:
-
Use the same lot of reagents (e.g., media, serum, assay kits) for the duration of an experiment or a set of related experiments.
-
If switching to a new lot of a critical reagent, perform a bridging experiment to ensure consistency.
-
Data Presentation
Table 1: Physicochemical and Binding Properties of JNJ-28610244
| Property | Value | Reference |
| Molecular Weight | 271.36 g/mol | [1][3] |
| Chemical Formula | C16H21N3O | [3] |
| pKi | 7.3 | [1][2] |
| pEC50 | 7.0 | [1][2] |
| Solubility | 10 mM in DMSO | [1] |
Experimental Protocols
Protocol 1: Neutrophil Degranulation Assay
This protocol is based on the methodology described in studies investigating the effect of JNJ-28610244 on neutrophil function.[4]
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method.
-
Cell Pre-treatment: Pre-incubate the isolated neutrophils with varying concentrations of JNJ-28610244 (e.g., 0.1-10 µM) or vehicle control (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Induce degranulation by stimulating the neutrophils with a chemoattractant such as fMLP (e.g., 1 µM).
-
Degranulation Measurement: Pellet the neutrophils by centrifugation. Collect the supernatant and measure the activity of a released granule enzyme (e.g., lactoferrin or myeloperoxidase) using a colorimetric or ELISA-based assay.
-
Data Analysis: Express the results as a percentage of the degranulation observed in the vehicle-treated, fMLP-stimulated control.
Visualizations
Caption: A generalized workflow for in vitro experiments using JNJ-28610244.
Caption: The inhibitory effect of JNJ-28610244 on the Mac-1/p38 MAPK pathway.
Caption: A logical approach to troubleshooting experimental variability.
References
- 1. JNJ-28610244 | Histamine H4 agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellgs.com [cellgs.com]
- 6. news-medical.net [news-medical.net]
JNJ 28610244 storage and handling guidelines
This technical support center provides comprehensive guidelines for the storage, handling, and troubleshooting of JNJ-28610244 for research and development professionals.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-28610244?
A1: JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R).[1] It is utilized in research settings to investigate the roles of the H4R in various physiological and pathological processes. This compound is for research use only and not for human or veterinary use.[2]
Q2: What is the primary mechanism of action for JNJ-28610244?
A2: JNJ-28610244 functions as a specific agonist of the H4 receptor.
Q3: What are the recommended storage conditions for JNJ-28610244?
A3: For optimal stability, JNJ-28610244 should be stored under specific conditions depending on its form. As a solid powder, it is recommended to be stored at -20°C for long-term storage (months to years) and can be kept at 4°C for short-term use (days to weeks).[2] Stock solutions in solvent should be stored at -80°C for up to six months.
Q4: In which solvents is JNJ-28610244 soluble?
A4: JNJ-28610244 is soluble in dimethyl sulfoxide (DMSO).
Q5: How should JNJ-28610244 be shipped?
A5: JNJ-28610244 is typically shipped at ambient temperature as a non-hazardous chemical.[2] The compound is considered stable for the duration of shipping and customs processing.[2]
Quantitative Data Summary
The following tables summarize the key quantitative information for the storage and handling of JNJ-28610244.
Table 1: Storage Conditions
| Form | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | 0 - 4°C | -20°C |
| In Solvent | -20°C (up to 6 months) | -80°C (up to 6 months) |
Table 2: Shelf Life
| Form | Condition | Shelf Life |
| Solid Powder | Properly Stored | >2 years |
| In Solvent | -80°C | 6 Months |
| In Solvent | -20°C | 6 Months |
Experimental Protocols
Recommended Protocol for Stock Solution Preparation
-
Objective: To prepare a stock solution of JNJ-28610244 in DMSO.
-
Materials:
-
JNJ-28610244 solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile polypropylene microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the vial of JNJ-28610244 solid powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of JNJ-28610244 powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex the solution for 1-2 minutes to aid in dissolution. Gentle warming (to 37°C) or sonication can be used if necessary to fully dissolve the compound.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | Incorrect solvent volume used. | Re-calculate the required solvent volume based on the desired concentration and the amount of compound. |
| Compound has precipitated out of solution due to low temperature. | Gently warm the solution to 37°C and vortex or sonicate until the compound is fully dissolved. | |
| The concentration is too high. | Dilute the solution with additional DMSO to a lower concentration. | |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the compound is stored at the recommended temperatures and protected from light. Use fresh aliquots for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles. | |
| Inaccurate pipetting of the stock solution. | Use calibrated micropipettes and proper pipetting techniques. |
Visualizations
Caption: Workflow for proper storage of JNJ-28610244.
Caption: Decision tree for troubleshooting solubility problems.
Caption: JNJ-28610244 as a histamine H4 receptor agonist.
References
Technical Support Center: JNJ-28610244 In Vivo Half-Life Considerations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-28610244 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of JNJ-28610244?
A1: As of our latest review of publicly available scientific literature, specific pharmacokinetic parameters such as the in vivo half-life, clearance rate, and volume of distribution for JNJ-28610244 have not been reported. JNJ-28610244 is primarily characterized as a potent and selective histamine H4 receptor agonist used in preclinical research to investigate the role of this receptor in various physiological and pathological processes.
Q2: How can I design my in vivo study without knowing the half-life of JNJ-28610244?
A2: When the half-life of a compound is unknown, it is recommended to conduct a preliminary pharmacokinetic (PK) study. This will help determine key parameters to inform the dosing regimen for your main efficacy studies. A general workflow for such a preliminary study is outlined below.
Q3: Are there any pharmacokinetic data for similar histamine H4 receptor ligands that can be used as a reference?
A3: Yes, data from other histamine H4 receptor ligands can provide some context, but it is crucial to remember that pharmacokinetic properties can vary significantly between compounds. For instance:
-
JNJ-7777120 , a well-known H4 receptor antagonist, has been reported to have a short in vivo half-life, which was a limiting factor for its clinical development.[1][2]
-
In contrast, JNJ-39758979 , another H4 receptor antagonist, exhibits a long plasma half-life in humans of 124-157 hours following a single oral dose.[3]
These examples highlight the variability in half-life even for compounds targeting the same receptor. Therefore, direct determination of JNJ-28610244's pharmacokinetic profile is essential.
Q4: What are some common issues I might encounter in my in vivo experiments with JNJ-28610244 if I don't consider its half-life?
A4: Without an understanding of the compound's half-life, you may encounter several issues:
-
Sub-optimal dosing frequency: If the compound has a short half-life, infrequent dosing may lead to plasma concentrations falling below the therapeutic threshold for significant periods. Conversely, a long half-life might lead to drug accumulation and potential toxicity with frequent dosing.
-
Misinterpretation of efficacy data: Poor pharmacokinetic coverage could lead to a false-negative result, where the compound appears ineffective simply because it was not present at the target site for a sufficient duration.
-
Difficulty in correlating dose with effect: Establishing a clear dose-response relationship is challenging without knowing the resulting plasma and tissue concentrations over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of efficacy in an in vivo model. | Inadequate dosing regimen due to unknown half-life, leading to insufficient target engagement. | Conduct a pilot pharmacokinetic study to determine the half-life and inform the dosing schedule. Consider more frequent dosing or a different route of administration based on the results. |
| Variability in experimental results between animals. | Differences in individual animal metabolism and clearance of the compound. | Ensure a consistent, controlled experimental environment. Increase the number of animals per group to improve statistical power. A preliminary PK study can also help understand the extent of inter-individual variability. |
| Observed toxicity at a dose expected to be safe. | Potential for drug accumulation due to a longer-than-anticipated half-life. | Reduce the dosing frequency or the dose level. Monitor animals closely for any adverse effects. A toxicokinetic study run in parallel with the initial PK study is advisable. |
Experimental Protocols
As specific protocols for determining the in vivo half-life of JNJ-28610244 are not published, a generalized protocol for a preliminary pharmacokinetic study of a novel small molecule in rodents is provided below. This protocol should be adapted based on the specific research question, animal model, and available analytical methods.
Objective: To determine the basic pharmacokinetic profile, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) of JNJ-28610244 in a rodent model (e.g., mice or rats).
Materials:
-
JNJ-28610244
-
Appropriate vehicle for administration (e.g., saline, PBS, DMSO/PEG solution)
-
Rodents (specify strain, age, and sex)
-
Dosing syringes and needles (for the chosen route of administration, e.g., oral gavage, intravenous injection)
-
Blood collection supplies (e.g., micro-capillary tubes, EDTA-coated tubes)
-
Centrifuge for plasma separation
-
Analytical instrument for quantification of JNJ-28610244 in plasma (e.g., LC-MS/MS)
Methodology:
-
Dose Formulation: Prepare a stock solution of JNJ-28610244 in a suitable vehicle. The final formulation should be sterile and appropriate for the chosen route of administration.
-
Animal Dosing:
-
Divide animals into groups for each time point. A typical study might include 8-10 time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Administer a single dose of JNJ-28610244. A study mentioned a dose of 1 mg/kg administered subcutaneously in a mouse melanoma model, which could be a starting point.[4]
-
-
Blood Sampling:
-
At each designated time point, collect blood samples from a subset of animals (serial sampling from the same animal is also possible with appropriate techniques).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of JNJ-28610244 in plasma.
-
Analyze the plasma samples to determine the concentration of JNJ-28610244 at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of JNJ-28610244 versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin, R packages) to calculate key parameters, including t½, Cmax, Tmax, and AUC.
-
Visualizations
Below are diagrams to assist in planning and understanding the experimental workflow for determining the in vivo half-life of JNJ-28610244.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Rationale for preliminary pharmacokinetic analysis.
References
- 1. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enigmatic Histamine Receptor H4 for Potential Treatment of Multiple Inflammatory, Autoimmune, and Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to JNJ 28610244 and Other Histamine H4 Receptor Agonists
This guide provides a detailed comparison of the pharmacological properties of JNJ 28610244 with other prominent histamine H4 receptor (H4R) agonists, including VUF 8430, 4-methylhistamine, clobenpropit, and immepip. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding of these compounds.
Quantitative Comparison of H4R Agonists
The following table summarizes the binding affinity (pKi) and functional potency (pEC50) of the selected agonists at the human histamine H4 receptor. This data is compiled from various in vitro studies to provide a comparative overview.
| Compound | Type | pKi (human H4R) | pEC50 (human H4R) | Selectivity Profile |
| This compound | Potent and Selective Agonist | 7.3[1] | 7.0[1] | High selectivity for H4R. |
| VUF 8430 | Potent Full Agonist | 7.5 | 7.3 | Inactive at H1 and H2 receptors; moderate affinity for H3 receptors.[2][3] |
| 4-methylhistamine | Potent and Selective Full Agonist | 7.3 (Ki = 50 nM)[4][5] | 7.4[4][5] | >100-fold selectivity for H4R over H1R, H2R, and H3R.[4][6] |
| Clobenpropit | Partial Agonist | 7.9 (Ki = 13 nM) | - | Potent H3R antagonist/inverse agonist.[7] |
| Immepip | Agonist | 8.0 (Ki = 9 nM) | - | Potent H3R agonist.[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and verifying the presented data.
Radioligand Binding Assay for H4R Affinity (pKi)
This assay determines the affinity of a compound for the H4 receptor by measuring its ability to displace a radiolabeled ligand.
1. Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human H4R are cultured to 80-90% confluency.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).[9]
2. Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable H4R radioligand (e.g., [3H]histamine or [3H]JNJ 7777120).
-
Add varying concentrations of the unlabeled test compound (competitor).
-
Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a high concentration of a known H4R ligand.
3. Separation and Detection:
-
The reaction is incubated to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]
Functional Assay for H4R Potency (pEC50) - Calcium Mobilization
This assay measures the ability of an agonist to activate the H4R and induce an intracellular calcium response, a downstream effect of Gαi/o protein activation.
1. Cell Preparation:
-
H4R-expressing cells are plated in a black, clear-bottom 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The plate is incubated to allow for dye uptake and de-esterification.[9][10]
2. Compound Addition and Signal Detection:
-
A fluorescence plate reader equipped with an automated injection system is used.
-
The baseline fluorescence is measured before the addition of the agonist.
-
The agonist is injected at varying concentrations, and the fluorescence intensity is recorded over time.[9]
3. Data Analysis:
-
The change in fluorescence intensity from baseline is calculated.
-
The response is plotted against the logarithm of the agonist concentration to generate a dose-response curve.
-
The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is determined from the curve. The pEC50 is the negative logarithm of the EC50.[9]
Signaling Pathways
Activation of the histamine H4 receptor initiates downstream signaling cascades primarily through two main pathways: G-protein dependent and β-arrestin mediated pathways.
H4R G-protein Dependent Signaling Pathway
The H4R is coupled to the Gi/o family of G-proteins. Agonist binding leads to the dissociation of the G-protein subunits (Gαi/o and Gβγ). Gαi/o inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunit can activate other effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of intracellular calcium.[11]
H4R β-Arrestin Signaling Pathway
Upon agonist binding and G-protein-coupled receptor kinase (GRK) phosphorylation, the H4R can also recruit β-arrestin. This interaction is crucial for receptor desensitization and internalization. Furthermore, β-arrestin can act as a scaffold protein, initiating G-protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[12][13]
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a test compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Evaluation of Histamine H1-, H2-, and H3-Receptor Ligands at the Human Histamine H4 Receptor: Identification of 4-Methylhistamine as the First Potent and Selective H4 Receptor Agonist | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Further evidence for the role of histamine H3, but not H1, H2 or H4, receptors in immepip-induced inhibition of the rat cardioaccelerator sympathetic outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histamine H4 receptor mediates chemotaxis and calcium mobilization of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Agonist-biased signaling at the histamine H4 receptor: JNJ7777120 recruits β-arrestin without activating G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ 28610244 and Histamine: Potency, Efficacy, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic compound JNJ 28610244 and the endogenous biogenic amine histamine, with a focus on their effects at the histamine H4 receptor (H4R). The information presented is supported by experimental data to assist researchers in understanding the distinct and overlapping pharmacological profiles of these two agents.
Introduction
Histamine is a well-characterized mediator involved in a wide range of physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1][2] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[3][4] this compound is a potent and selective synthetic agonist for the histamine H4 receptor, a key target in the development of therapeutics for inflammatory and immune disorders.[5][6] This guide will delve into a comparative analysis of their receptor binding, functional potency, and downstream signaling, supported by quantitative data and detailed experimental protocols.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and histamine, primarily focusing on their interaction with the histamine H4 receptor.
Table 1: Receptor Binding Affinity (pKi)
| Compound | Receptor | pKi | Source |
| This compound | Human H4 | 7.3 | [7] |
| Histamine | Human H4 | 7.7 | [1] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency (pEC50)
| Compound | Assay | pEC50 | Source |
| This compound | H4R Activation | 7.0 | [7] |
| Histamine | H4R Activation (Ca2+ influx in human monocytes) | 6.0 | [8] |
| Histamine | H4R Activation (in SK-N-MC cells) | 7.7 | [9] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Table 3: Comparative Efficacy in Neutrophil Degranulation
| Compound | Effect | Concentration for Total Inhibition | Source |
| This compound | Inhibition of fMLP-induced degranulation | 10 µM | [10] |
| Histamine | Inhibition of fMLP-induced degranulation | 0.1 µM | [10] |
Signaling Pathways
Both this compound and histamine exert their effects at the H4 receptor through the Gi/o signaling pathway. Activation of the H4R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences various cellular functions, including chemotaxis, cytokine release, and cell differentiation.[3]
Caption: Histamine H4 Receptor Signaling Pathway. This diagram illustrates the canonical Gi/o-coupled signaling cascade initiated by the binding of an agonist like histamine or this compound to the H4 receptor.
Experimental Protocols
Receptor Binding Assays (General Protocol)
Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is a competitive radioligand binding assay.
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human histamine H4 receptor.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled H4 receptor antagonist (e.g., [3H]JNJ7777120) and varying concentrations of the unlabeled test compound (this compound or histamine).[1]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: General workflow for a competitive radioligand binding assay.
Neutrophil Degranulation Assay
This assay was used to directly compare the inhibitory effects of this compound and histamine on neutrophil activation.[10]
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Pre-treatment: Neutrophils are pre-treated with varying concentrations of either this compound (0.1-10 µM) or histamine (0.001-1 µM).
-
Stimulation: Degranulation is induced by stimulating the neutrophils with N-formylmethionyl-leucyl-phenylalanine (fMLP) at a concentration of 1 µM.
-
Measurement of Degranulation: The release of a granule marker, such as lactoferrin, into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of degranulation is calculated for each concentration of the test compound.
Discussion and Conclusion
The data presented in this guide highlight both the similarities and key differences between this compound and histamine in their interaction with the histamine H4 receptor. Both compounds are agonists at this receptor, activating the same canonical Gi/o signaling pathway. However, there are notable differences in their binding affinity and functional potency.
Based on the available data, histamine exhibits a slightly higher binding affinity (pKi) for the human H4 receptor compared to this compound.[1][7] The functional potency (pEC50) data is more varied and appears to be assay-dependent. In one study using native human monocytes, histamine had a lower pEC50 than what has been reported for this compound in other systems.[7][8] Conversely, in a recombinant cell line, histamine showed a higher pEC50.[9]
The most direct functional comparison comes from the neutrophil degranulation assay, where histamine was found to be significantly more potent in inhibiting fMLP-induced degranulation, achieving total inhibition at a much lower concentration than this compound.[10] This suggests that while both are H4R agonists, their efficacy and potency in a native cellular context can differ substantially.
For researchers in drug development, the selectivity of this compound for the H4 receptor over other histamine receptor subtypes is a critical advantage, minimizing off-target effects that are inherent with histamine. The data presented here underscore the importance of using multiple assay systems, including those with native cells, to fully characterize the pharmacological profile of a compound and to draw meaningful comparisons with endogenous ligands. This comprehensive understanding is essential for the rational design and development of novel H4R-targeting therapeutics.
References
- 1. Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Professor Paul Chazot - Durham University [durham.ac.uk]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. JNJ-28610244 | Histamine H4 agonist | Probechem Biochemicals [probechem.com]
- 8. Profiling of histamine H4 receptor agonists in native human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The histamine H4 receptor is a potent inhibitor of adhesion-dependent degranulation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating JNJ 28610244 Efficacy and Specificity: A Comparison in H4R Wild-Type and Knockout Models
For Immediate Release
This guide provides a comparative analysis of the selective Histamine H4 Receptor (H4R) agonist, JNJ 28610244, in wild-type (WT) versus H4R knockout (KO) models. The validation of a selective agonist hinges on the principle that its biological effects will be observed in the presence of its target receptor (in WT models) and absent in models where the receptor has been genetically removed (H4R KO models). While direct experimental validation of this compound in H4R KO models is not extensively documented in publicly available literature, this guide synthesizes data from studies on H4R KO phenotypes and the known pharmacology of this compound to present a framework for its validation.
Understanding the Core Components
This compound: A potent and selective agonist for the Histamine H4 Receptor (H4R), with a pKi of 7.3 and a pEC50 of 7.0. It is a valuable tool for elucidating the physiological and pathophysiological roles of H4R activation.
H4R Knockout (KO) Models: These are genetically engineered animal models, typically mice, in which the gene encoding the H4 receptor has been deleted. These models are crucial for confirming that the effects of a pharmacological agent are indeed mediated by the H4R. Any observed effects of an H4R-targeted drug in wild-type animals should be absent in H4R KO animals.
Comparative Data Summary
The following tables summarize the expected outcomes of this compound administration in wild-type versus H4R knockout models based on the known functions of the H4 receptor.
| Parameter | Wild-Type (WT) Model Response to this compound | H4R Knockout (KO) Model Response to this compound | Alternative H4R Ligands |
| Immune Cell Chemotaxis | Induction of chemotaxis in immune cells such as eosinophils and mast cells. | No induction of chemotaxis. | Histamine (endogenous agonist), 4-methylhistamine (agonist) |
| Inflammatory Mediator Release | Potentiation of inflammatory mediator release (e.g., cytokines, chemokines) from mast cells and other immune cells. | No potentiation of inflammatory mediator release. | JNJ 7777120 (antagonist), JNJ 28307474 (antagonist) |
| Pruritus (Itch) | Induction of scratching behavior. | No induction of scratching behavior. | |
| Neutrophil Degranulation | Inhibition of adhesion-dependent degranulation. | No effect on neutrophil degranulation. | |
| Pain Perception | Potential modulation of nociceptive thresholds. | No modulation of nociceptive thresholds. |
Experimental Protocols
In Vivo Model: Pruritus Induction
Objective: To validate that this compound-induced pruritus is H4R-dependent.
Methodology:
-
Animal Models: Age- and sex-matched wild-type and H4R knockout mice will be used.
-
Drug Administration: A solution of this compound or vehicle control will be administered via intradermal injection into the rostral back of the mice.
-
Behavioral Observation: Immediately following injection, individual mice will be placed in observation chambers. The number of scratching bouts directed towards the injection site will be counted for a period of 30-60 minutes.
-
Data Analysis: The mean number of scratches will be compared between WT and H4R KO groups treated with this compound and vehicle. A significant increase in scratching in the WT group treated with this compound, which is absent in the H4R KO group, would validate its H4R-specific action.
In Vitro Model: Immune Cell Chemotaxis Assay
Objective: To confirm that this compound-induced immune cell migration is mediated by H4R.
Methodology:
-
Cell Isolation: Bone marrow-derived mast cells or eosinophils will be isolated from both wild-type and H4R knockout mice.
-
Chemotaxis Assay: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane will be used.
-
Procedure:
-
The lower chamber will be filled with media containing varying concentrations of this compound or a chemoattractant control.
-
Isolated cells will be placed in the upper chamber.
-
The chamber will be incubated to allow for cell migration through the membrane towards the agonist.
-
-
Quantification: Migrated cells in the lower chamber will be quantified using a cell counter or by staining and microscopy.
-
Data Analysis: The number of migrated cells from WT and H4R KO mice will be compared. A dose-dependent increase in migration of WT cells towards this compound, with no significant migration of H4R KO cells, would confirm H4R-dependent chemotaxis.
Signaling Pathways and Experimental Workflows
A Comparative Guide to Histamine H4 Receptor Modulation: The Opposing Roles of JNJ 28610244 and JNJ 7777120
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key research compounds that target the histamine H4 receptor (H4R): JNJ 28610244, a potent agonist, and JNJ 7777120, a selective antagonist. The H4R is a critical regulator of immune and inflammatory responses, making it a significant target for therapeutic development. Understanding the divergent effects of activating versus blocking this receptor is paramount for advancing research in areas such as allergy, inflammation, and autoimmune diseases.
This document outlines the distinct mechanisms of action of these compounds, presents comparative experimental data on their effects on key cellular responses, details relevant experimental protocols, and provides visual representations of the signaling pathways they modulate.
Introduction to H4R Ligands: Agonist vs. Antagonist
The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on hematopoietic cells, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation by histamine plays a crucial role in orchestrating inflammatory responses. To probe the function of this receptor and explore its therapeutic potential, specific pharmacological tools are essential.
-
This compound is a potent and selective agonist of the H4 receptor.[1] As an agonist, it mimics the action of the endogenous ligand (histamine), binding to and activating the H4R, thereby initiating downstream intracellular signaling cascades.
-
JNJ 7777120 is a well-characterized, potent, and selective antagonist of the H4 receptor.[2][3][4] In contrast to an agonist, an antagonist binds to the receptor but does not activate it. Instead, it blocks the binding of histamine and other agonists, thereby inhibiting H4R-mediated signaling.[3]
The pharmacologically opposing nature of these two compounds makes their comparative analysis a valuable tool for elucidating the precise role of the H4R in various physiological and pathological processes. A direct therapeutic combination of these two agents is not logical, as their effects would counteract each other.
Comparative Analysis of In Vitro Efficacy and Cellular Responses
The activation of the H4R by an agonist like this compound and its blockade by an antagonist such as JNJ 7777120 lead to predictably opposite effects on key cellular functions involved in inflammation.
| Parameter | This compound (Agonist) | JNJ 7777120 (Antagonist) | Key Findings |
| Binding Affinity (pKi) | 7.3 | 8.35 (Ki of 4.5 nM) | Both compounds exhibit high affinity for the H4 receptor.[1][2] |
| Functional Activity | Agonist (pEC50 = 7.0) | Antagonist/Inverse Agonist | This compound activates the H4R, while JNJ 7777120 blocks its activation.[1] |
| Chemotaxis | Induces chemotaxis of immune cells (e.g., mast cells, eosinophils). | Inhibits histamine-induced chemotaxis of mast cells (IC50 = 40 nM) and eosinophils.[2][5] | H4R activation is a key driver of immune cell migration to inflammatory sites. |
| Calcium Mobilization | Stimulates intracellular calcium influx. | Blocks histamine-induced calcium influx in mast cells.[6] | Calcium signaling is a critical downstream event of H4R activation. |
| Cytokine Production | Modulates cytokine release (e.g., can potentiate IL-6 production in mast cells). | Inhibits production of chemokines like TARC/CCL17 and MDC/CCL22. Also inhibits LPS-induced TNF-α production in vivo.[4][6] | H4R signaling plays a complex role in regulating the cytokine milieu. |
| MAPK Pathway | Activates p38 MAPK. | Engagement of the H4R by an agonist, which is blocked by an antagonist, can lead to the activation of p38 MAPK. | The MAPK pathway is a key signaling cascade downstream of H4R. |
Signaling Pathways: Activation vs. Blockade
The divergent effects of this compound and JNJ 7777120 can be understood by examining their impact on the H4R signaling cascade. The H4R primarily couples to the Gi/o family of G proteins.
H4R Activation by an Agonist (e.g., this compound)
Upon binding of an agonist like this compound, the H4R undergoes a conformational change, leading to the activation of the associated Gi/o protein. This initiates several downstream events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Calcium Mobilization: The Gβγ subunits activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.
-
MAPK Pathway Activation: H4R activation leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK and p38, which regulate gene expression related to inflammation.[7]
H4R Blockade by an Antagonist (e.g., JNJ 7777120)
JNJ 7777120 binds to the H4R but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents histamine or other agonists from activating the receptor, thereby inhibiting all downstream signaling events.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize H4R ligands.
Chemotaxis Assay
This assay measures the directed migration of cells in response to a chemical gradient.
-
Objective: To compare the ability of this compound to induce immune cell chemotaxis and the ability of JNJ 7777120 to block this effect.
-
Cell Types: Eosinophils, mast cells, or other immune cells expressing H4R.
-
Apparatus: Boyden chamber or other chemotaxis systems (e.g., µ-Slide Chemotaxis).
-
Procedure:
-
Cells are placed in the upper chamber of the apparatus.
-
The lower chamber contains the test compound:
-
Agonist effect: this compound at various concentrations.
-
Antagonist effect: A fixed concentration of an agonist (e.g., histamine or this compound) in the presence of varying concentrations of JNJ 7777120.
-
-
The chambers are separated by a microporous membrane.
-
The apparatus is incubated to allow cell migration.
-
The number of cells that have migrated to the lower chamber is quantified (e.g., by cell counting or fluorescent labeling).
-
-
Data Analysis: The chemotactic index is calculated as the fold increase in migrated cells in the presence of the chemoattractant compared to the control. For antagonists, the IC50 value for inhibition of agonist-induced migration is determined.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration upon receptor activation.
-
Objective: To assess the ability of this compound to induce calcium release and the ability of JNJ 7777120 to block this response.
-
Cell Types: HEK293 cells recombinantly expressing H4R, or primary immune cells.
-
Reagents: A fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Apparatus: A fluorescence plate reader with automated liquid handling.
-
Procedure:
-
Cells are plated in a microplate and loaded with the calcium indicator dye.
-
The plate is placed in the fluorescence reader, and a baseline fluorescence reading is established.
-
The test compound is added:
-
Agonist effect: this compound is added, and the change in fluorescence is measured over time.
-
Antagonist effect: Cells are pre-incubated with JNJ 7777120 before the addition of an agonist, and the fluorescence response is measured.
-
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. EC50 values for agonist-induced calcium mobilization and IC50 values for antagonist inhibition are calculated.
Conclusion
The H4R agonist this compound and antagonist JNJ 7777120 are invaluable pharmacological tools for dissecting the role of the histamine H4 receptor in health and disease. Their opposing effects on immune cell function, from chemotaxis to cytokine release, underscore the pro-inflammatory role of H4R activation. This comparative guide provides a framework for researchers to understand and utilize these compounds effectively. The provided data, protocols, and pathway diagrams serve as a resource for designing experiments aimed at further elucidating H4R biology and developing novel therapeutics for inflammatory and immune disorders.
References
- 1. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells | PLOS One [journals.plos.org]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ-28610244 Cross-reactivity with Histamine Receptors H1, H2, and H3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of JNJ-28610244 across the four subtypes of histamine receptors: H1, H2, H3, and H4. JNJ-28610244 is recognized as a potent and selective agonist for the histamine H4 receptor (H4R).[1][2][3] This document summarizes the available quantitative data, outlines the experimental methodologies used for such determinations, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of JNJ-28610244 Activity at Histamine Receptors
The following table summarizes the known binding affinities (pKi) and functional activities (pEC50) of JNJ-28610244 for each of the four human histamine receptor subtypes.
| Receptor Subtype | JNJ-28610244 Binding Affinity (pKi) | JNJ-28610244 Functional Activity (pEC50) | Primary Signaling Pathway |
| Histamine H1 Receptor (H1R) | Not Reported | Not Reported | Gq/11; Phospholipase C activation, increased intracellular Ca²⁺ |
| Histamine H2 Receptor (H2R) | Not Reported | Not Reported | Gs; Adenylyl cyclase activation, increased intracellular cAMP |
| Histamine H3 Receptor (H3R) | Not Reported | Not Reported | Gi/o; Adenylyl cyclase inhibition, decreased intracellular cAMP |
| Histamine H4 Receptor (H4R) | 7.3[1][2][3] | 7.0[1][2][3] | Gi/o; Adenylyl cyclase inhibition, decreased intracellular cAMP |
While specific quantitative data for JNJ-28610244 at H1, H2, and H3 receptors are not widely reported in publicly available literature, its designation as a "selective" H4 receptor agonist indicates that its binding affinity and functional activity at the other three receptor subtypes are significantly lower.
Histamine Receptor Signaling Pathways
The four histamine receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses through distinct signaling cascades.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like JNJ-28610244 involves a series of standardized in vitro assays.
Radioligand Binding Assay (for Binding Affinity, Ki)
This competitive binding assay quantifies the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine receptor of interest (e.g., H1R, H2R, H3R, or H4R).
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]mepyramine for H1R, [³H]tiotidine for H2R, or [³H]histamine for H3R/H4R) and varying concentrations of the unlabeled test compound (JNJ-28610244).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through a filter mat.
-
Quantification: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (for Functional Activity, EC50)
Functional assays measure the biological response initiated by the binding of a ligand to its receptor. The choice of assay depends on the signaling pathway of the receptor.
a) cAMP Accumulation/Inhibition Assay (for H2R, H3R, and H4R)
This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
General Protocol:
-
Cell Culture: Cells expressing the histamine receptor of interest (H2R, H3R, or H4R) are cultured in microplates.
-
Compound Addition: The cells are incubated with varying concentrations of the test compound (JNJ-28610244).
-
Stimulation/Inhibition:
-
For H2R (Gs-coupled), the ability of the compound to stimulate cAMP production is measured.
-
For H3R and H4R (Gi/o-coupled), the ability of the compound to inhibit forskolin-stimulated cAMP production is measured.
-
-
Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is determined using a detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
b) Calcium Mobilization Assay (for H1R)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the H1 receptor are plated in microplates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: A baseline fluorescence reading is taken.
-
Compound Addition: Varying concentrations of the test compound (JNJ-28610244) are added to the cells.
-
Fluorescence Measurement: The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that elicits 50% of the maximal calcium mobilization (EC50) is determined from the dose-response curve.
References
Validating the Role of the Histamine H4 Receptor in Inflammation: A Comparison of Selective Ligands
For Researchers, Scientists, and Drug Development Professionals
The histamine H4 receptor (H4R) has emerged as a compelling target for therapeutic intervention in a variety of inflammatory and immune disorders.[1] Primarily expressed on hematopoietic cells such as mast cells, eosinophils, T cells, and dendritic cells, H4R plays a crucial role in mediating inflammatory responses.[2] Activation of H4R is linked to key inflammatory processes, including the chemotaxis of mast cells and eosinophils, calcium mobilization, and the modulation of cytokine and chemokine production.[1][2] This guide provides an objective comparison of key pharmacological tools used to validate the role of H4R in inflammation, with a focus on selective antagonists developed by Johnson & Johnson (JNJ) and their alternatives.
The Role of H4R Ligands in Research
To elucidate the function of H4R, researchers utilize both selective agonists and antagonists.
-
Agonists , such as JNJ 28610244 , are used to selectively activate the H4 receptor. This allows for the study of the specific downstream signaling events and cellular functions initiated by H4R stimulation. For instance, this compound has been used to demonstrate that H4R engagement can paradoxically inhibit adhesion-dependent degranulation in human neutrophils, highlighting the complex role of this receptor.
-
Antagonists are critical for validating H4R as a therapeutic target. By selectively blocking the receptor, these compounds are used to inhibit histamine-driven inflammatory responses in both cellular assays and preclinical disease models. Potent and selective antagonists like JNJ 7777120 have been instrumental in providing the initial evidence that blocking H4R could have anti-inflammatory benefits.[3]
This guide will focus on comparing the performance of several widely-used H4R antagonists in preclinical models of inflammation.
Comparative Analysis of H4R Antagonists
The following tables summarize the quantitative data for several key H4R antagonists, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Potency and Selectivity of H4R Antagonists
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Selectivity | Reference(s) |
| JNJ 7777120 | Human H4R | 4.5 | 40 (Mast Cell Chemotaxis) | >1000-fold vs H1R, H2R, H3R | [3][4][5][6] |
| JNJ 10191584 | Human H4R | 26 | 138 (Mast Cell Chemotaxis)530 (Eosinophil Chemotaxis) | >540-fold vs H3R | [1][7] |
| JNJ 39758979 | Human H4R | 12.5 | N/A (Inhibits Eosinophil Shape Change) | >80-fold vs other Histamine Receptors | [8][9] |
| JNJ 28307474 | H4R | N/A | N/A (Effective in vivo) | Potent and Specific | [10][11] |
N/A: Not available in the searched literature.
Table 2: In Vivo Efficacy of H4R Antagonists in Preclinical Inflammation Models
| Compound | Model | Species | Key Findings | Reference(s) |
| JNJ 7777120 | Zymosan-induced Peritonitis | Mouse | Significantly blocks neutrophil infiltration. | [4] |
| LPS-induced TNF-α Production | Mouse | Inhibited LPS-induced TNF-α production. | [11] | |
| Allergic Airway Inflammation | Mouse | Reduced eosinophilia. | [2] | |
| JNJ 10191584 | Allergic Airway Inflammation | Mouse | Reduced eosinophilia. | [2] |
| JNJ 28307474 | Collagen Antibody-Induced Arthritis (CAIA) | Mouse | Dose-dependently reduced disease severity score. | [10] |
| Collagen-Induced Arthritis (CIA) | Mouse | Reduced disease severity and inflammation. | [10] | |
| LPS-induced TNF-α Production | Mouse | Inhibited LPS-induced TNF-α production. | [11] | |
| JNJ 39758979 | Ovalbumin-induced Atopic Dermatitis | Mouse | Reduced inflammatory cell influx and epidermal thickening (in combination with H1R antagonist). | [12] |
| Asthma and Dermatitis Models | N/A | Showed dose-dependent activity. | [8][9] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs is crucial for understanding the validation process.
Caption: Simplified signaling pathway of the histamine H4 receptor.
Caption: General workflow for an in vivo preclinical study.
Key Experimental Protocols
Below are summarized methodologies for common assays used to validate the anti-inflammatory role of H4R antagonists.
In Vitro Chemotaxis Assay
This assay measures the ability of an H4R antagonist to inhibit the migration of inflammatory cells towards histamine.
-
Cells: Human or mouse eosinophils or mast cells.
-
Apparatus: Multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane.
-
Procedure:
-
Place a solution containing histamine (chemoattractant) in the lower wells of the chamber.
-
Pre-incubate the inflammatory cells (e.g., eosinophils) with various concentrations of the H4R antagonist (e.g., JNJ 7777120) or vehicle control.[6]
-
Add the pre-incubated cells to the upper wells, separated from the lower wells by the membrane.
-
Incubate the chamber for a sufficient time (e.g., 1-3 hours) to allow cell migration.
-
Quantify the number of cells that have migrated through the membrane to the lower wells, typically by cell counting via microscopy or flow cytometry.
-
-
Endpoint: The IC50 value is calculated, representing the concentration of the antagonist that inhibits 50% of the cell migration induced by histamine.[6][7]
In Vivo LPS-Induced TNF-α Production Model
This model assesses the effect of H4R antagonists on systemic inflammation induced by a bacterial endotoxin.
-
Animals: BALB/c mice.[11]
-
Procedure:
-
Administer the H4R antagonist (e.g., JNJ 7777120 or JNJ 28307474) or vehicle control to the mice, typically via oral (p.o.) gavage.[11]
-
After a set pre-treatment time, challenge the mice with an intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).[11]
-
At a peak response time (e.g., 2 hours post-LPS), collect blood samples.[11]
-
Measure the concentration of TNF-α in the plasma or serum using an enzyme-linked immunosorbent assay (ELISA).
-
-
Endpoint: Comparison of TNF-α levels between the vehicle-treated and antagonist-treated groups to determine the percentage of inhibition.[11]
In Vivo Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used and relevant model for human rheumatoid arthritis, assessing the impact of therapeutics on joint inflammation and destruction.
-
Animals: Susceptible mouse strains such as DBA/1J.
-
Procedure:
-
Immunization: Emulsify Type II collagen (e.g., chicken or bovine) in Complete Freund's Adjuvant (CFA). Administer an intradermal injection at the base of the tail.
-
Booster: Approximately 21 days after the primary immunization, administer a booster injection of Type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Once arthritis symptoms appear, begin daily administration of the H4R antagonist (e.g., JNJ 28307474) or vehicle control.[10]
-
Assessment: Regularly monitor the mice for signs of arthritis. Score each paw based on a scale (e.g., 0-4) for erythema and swelling. Paw thickness can also be measured with calipers.
-
-
Endpoint: The primary endpoints are the mean arthritis severity score and changes in paw thickness over time.[10] Terminal analysis can include joint histology to assess inflammation, cartilage damage, and bone erosion.[13]
Conclusion
The selective H4R agonist this compound is a valuable tool for probing the fundamental biology of the H4 receptor. However, the validation of H4R as a viable anti-inflammatory target has been primarily achieved through the use of potent and selective antagonists. Compounds like JNJ 7777120, JNJ 10191584, JNJ 28307474, and JNJ 39758979 have consistently demonstrated the ability to block key inflammatory pathways in vitro and reduce disease severity in a range of preclinical models, from acute inflammation to chronic arthritis and dermatitis.[2][10][11] The data strongly support the continued exploration of H4R antagonists as a promising therapeutic strategy for immune and inflammatory diseases.
References
- 1. JNJ 10191584 maleate | Histamine H4 Receptors | Tocris Bioscience [tocris.com]
- 2. The histamine H4 receptor: from orphan to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ-7777120, histamine H4 receptor antagonist (CAS 459168-41-3) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical and preclinical characterization of the histamine H(4) receptor antagonist JNJ-39758979 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ard.bmj.com [ard.bmj.com]
- 11. Antagonism of the histamine H4 receptor reduces LPS-induced TNF production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The histamine H4 receptor mediates inflammation and Th17 responses in preclinical models of arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of JNJ 28610244 and Clozapine on the Histamine H4 Receptor
A comprehensive guide for researchers and drug development professionals on the pharmacological interactions of the selective agonist JNJ 28610244 and the atypical antipsychotic clozapine with the histamine H4 receptor (H4R).
This guide provides a detailed comparison of this compound and clozapine, focusing on their binding affinities and functional activities at the histamine H4 receptor (H4R). The H4R is a G protein-coupled receptor primarily expressed on hematopoietic cells, playing a crucial role in inflammatory and immune responses. Understanding the interaction of different compounds with this receptor is vital for the development of novel therapeutics for a range of disorders, including allergic and inflammatory conditions.
Quantitative Data Summary
The following table summarizes the binding affinities and functional potencies of this compound and clozapine at the human histamine H4 receptor.
| Compound | Binding Affinity (pKi) | Functional Activity (pEC50) | Receptor Activity |
| This compound | 7.3[1] | 7.0[1] | Agonist[1][2] |
| Clozapine | 6.5 | Not explicitly quantified, but confirmed agonist | Agonist |
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved by measuring the displacement of a radiolabeled ligand by the test compound.
Objective: To determine the binding affinity (Ki) of this compound and clozapine for the H4R.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human histamine H4 receptor.
-
Radioligand: [³H]-JNJ 7777120, a selective H4R antagonist.
-
Test Compounds: this compound and clozapine.
-
Assay Buffer: Typically a buffered saline solution (e.g., PBS or Tris-HCl) at physiological pH.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Procedure:
-
Cell membranes expressing the H4R are incubated with a fixed concentration of the radioligand ([³H]-JNJ 7777120).
-
Increasing concentrations of the unlabeled test compound (this compound or clozapine) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays (GTPγS Binding or Calcium Mobilization)
Functional assays are used to determine the effect of a compound on receptor signaling. For Gi-coupled receptors like H4R, common assays include GTPγS binding and calcium mobilization assays.
Objective: To determine the functional potency (EC50) and efficacy of this compound and clozapine at the H4R.
GTPγS Binding Assay Protocol:
Materials:
-
Cell Membranes: Membranes from cells expressing the H4R.
-
Radioligand: [³⁵S]-GTPγS, a non-hydrolyzable GTP analog.
-
Test Compounds: this compound and clozapine.
-
Assay Buffer: Containing GDP to ensure a basal state.
Procedure:
-
Cell membranes are pre-incubated with the test compound at various concentrations.
-
[³⁵S]-GTPγS is added to the mixture.
-
Upon agonist binding to the receptor, the associated Gi protein is activated, leading to the exchange of GDP for [³⁵S]-GTPγS.
-
The amount of bound [³⁵S]-GTPγS is measured, typically by scintillation counting after filtration.
-
The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the histamine H4 receptor signaling pathway and a typical experimental workflow for assessing ligand-H4R interaction.
Caption: Histamine H4 Receptor Signaling Pathway.
Caption: Experimental Workflow for Ligand-H4R Interaction.
References
JNJ 28610244: A Guide to Histamine H4 Receptor Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of JNJ 28610244, a potent and selective histamine H4 receptor (H4R) agonist, as a tool for validating H4R as a therapeutic target. The utility of an agonist like this compound is compared with the use of H4R antagonists, providing researchers with a comprehensive understanding of the pharmacological tools available to investigate H4R function.
Probing the Histamine H4 Receptor: Agonist vs. Antagonist Strategies
Validating a novel therapeutic target such as the H4R requires a multi-faceted approach. Pharmacological tools, including agonists and antagonists, are central to elucidating the receptor's role in physiological and pathophysiological processes.
-
Agonist-based validation , employing compounds like this compound, involves directly activating the H4R to elicit a biological response. This strategy is crucial for understanding the downstream signaling pathways and the functional consequences of receptor stimulation. By mimicking the effects of the endogenous ligand, histamine, in a more selective manner, agonists can help to confirm the expression of functional receptors in specific tissues and cell types and to explore the potential therapeutic effects of receptor activation.
-
Antagonist-based validation , on the other hand, involves blocking the H4R to prevent its activation by endogenous histamine. This approach is instrumental in situations where the receptor is thought to be pathologically overactive. Widely used H4R antagonists such as JNJ 7777120 and JNJ 39758979 have been pivotal in demonstrating the pro-inflammatory and pruritic roles of H4R, making a strong case for the therapeutic potential of H4R blockade.
This guide will delve into the specific properties of this compound and compare its utility with that of key H4R antagonists.
Comparative Pharmacological Profiles
The selection of an appropriate pharmacological tool is contingent on its potency, selectivity, and functional activity. The following tables summarize the key pharmacological parameters of the H4R agonist this compound and two well-characterized H4R antagonists, JNJ 7777120 and JNJ 39758979.
| Compound | Pharmacological Class | Potency (pKi / pEC50) | Selectivity |
| This compound | H4R Agonist | pKi: 7.3, pEC50: 7.0 | Selective for H4R |
| JNJ 7777120 | H4R Antagonist | Ki: 4.5 nM | >1000-fold selective over other histamine receptors |
| JNJ 39758979 | H4R Antagonist | Ki: 12.5 ± 2.6 nM | >80-fold selective over other histamine receptors |
Experimental Protocols for H4R Target Validation
In Vitro Characterization
1. Radioligand Binding Assay for H4R
This assay is fundamental for determining the binding affinity (Ki) of a test compound to the H4R.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]histamine) from the H4R.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human H4R (e.g., HEK-293 or Sf9 cells).
-
Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in the assay buffer.[1]
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]histamine, and varying concentrations of the unlabeled test compound (e.g., this compound or an antagonist).
-
Incubate the mixture for 60-120 minutes at 25°C to reach equilibrium.[1]
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioactivity.[1]
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled H4R ligand (e.g., JNJ 7777120).
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.[1]
-
2. H4R-Mediated Calcium Mobilization Assay
This functional assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) H4R-mediated intracellular calcium release.
Principle: The H4R is a G-protein coupled receptor (GPCR) that, when engineered to couple to the Gαq/16 subunit, can trigger the release of intracellular calcium upon activation. This change in calcium concentration can be detected using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Preparation:
-
Dye Loading:
-
Compound Addition and Signal Detection:
-
For agonist testing, add varying concentrations of this compound to the cells.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of an H4R agonist (like histamine or this compound).
-
Measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., 490/525 nm for Fluo-4).[2]
-
-
Data Analysis:
-
For agonists, plot the change in fluorescence against the compound concentration to determine the EC50 value.
-
For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50 value.
-
In Vivo Validation
Mouse Model of Pruritus (Itching)
This in vivo model is used to assess the pro-pruritic effects of H4R agonists or the anti-pruritic effects of H4R antagonists.
Principle: Intradermal injection of histamine or an H4R agonist can induce scratching behavior in mice, which is a quantifiable measure of itch.
Methodology:
-
Animal Model:
-
Compound Administration:
-
For agonist-induced scratching, administer this compound via intradermal injection into the rostral back or nape of the neck of the mice.
-
For antagonist testing, pre-treat the animals with the H4R antagonist (e.g., JNJ 7777120) via an appropriate route (e.g., intraperitoneal or oral) before the intradermal injection of histamine or an H4R agonist.
-
-
Behavioral Observation:
-
Immediately after the intradermal injection, place the mice in individual observation chambers.
-
Videotape the behavior of the mice for a defined period (e.g., 30-60 minutes).
-
A trained observer, blinded to the treatment groups, will count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.[5]
-
-
Data Analysis:
-
Compare the number of scratching bouts between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).
-
For agonist studies, a dose-dependent increase in scratching is expected.
-
For antagonist studies, a dose-dependent decrease in agonist-induced scratching is expected.
-
Visualizing H4R Validation Pathways and Workflows
Caption: H4R agonist-induced signaling pathway.
References
- 1. usbio.net [usbio.net]
- 2. genscript.com [genscript.com]
- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scratching behavior in various strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-28610244: A Comparative Guide to its Experimental Reproducibility in Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to JNJ-28610244, a selective histamine H4 receptor (H4R) agonist. It is designed to assist researchers in evaluating the reproducibility of its effects and comparing its performance against alternative compounds. The information is presented through structured data tables, detailed experimental protocols, and signaling pathway diagrams to facilitate a thorough understanding of its mechanism of action.
Performance Comparison of H4 Receptor Agonists
The following table summarizes the quantitative data on the potency and selectivity of JNJ-28610244 in comparison to other commonly used histamine H4 receptor agonists. This data is crucial for designing experiments and interpreting results in the context of H4R activation.
| Compound | Receptor Target | Potency (pKi/pEC50) | Selectivity Profile | Key Findings |
| JNJ-28610244 | Histamine H4 Receptor (Agonist) | pKi: 7.3, pEC50: 7.0 [1] | Selective for H4R | Inhibits neutrophil degranulation and blocks Mac-1-dependent activation of p38 MAPK. [1] |
| 4-Methylhistamine | Histamine H4 Receptor (Agonist) | pEC50 = 7.4[2] | High affinity for H4R with over 100-fold selectivity over other histamine receptor subtypes.[2] | Potently activates the human H4R.[2] |
| VUF 8430 | Histamine H4 Receptor (Agonist) | Full agonist at human H4R.[3][4] | Full agonist at the H3 receptor as well.[3] | A potent non-imidazole H4R agonist.[5] |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed methodologies for key experiments involving JNJ-28610244 are provided below.
Neutrophil Degranulation Assay
This protocol outlines the steps to measure the effect of JNJ-28610244 on the degranulation of primary and secondary granules in human neutrophils.
1. Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Ensure high purity (>95%) of the neutrophil population.
2. Cell Treatment:
-
Resuspend isolated neutrophils in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Pre-incubate neutrophils with varying concentrations of JNJ-28610244 (e.g., 0.1, 1, 10 µM) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
3. Stimulation of Degranulation:
-
Induce degranulation by adding a stimulant such as f-Met-Leu-Phe (fMLP) at a final concentration of 1 µM.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
4. Measurement of Degranulation:
-
Pellet the neutrophils by centrifugation at 4°C.
-
Collect the supernatant for analysis.
-
Measure the activity of released enzymes as markers for degranulation:
-
Primary Granules: Myeloperoxidase (MPO) activity assay.
-
Secondary Granules: Lactoferrin release measured by ELISA.
-
5. Data Analysis:
-
Quantify the enzyme activity or protein concentration in the supernatant.
-
Express the results as a percentage of the stimulated control (fMLP alone) to determine the inhibitory effect of JNJ-28610244.
p38 MAPK Activation Assay (Western Blot)
This protocol describes how to assess the phosphorylation status of p38 MAPK in neutrophils treated with JNJ-28610244.
1. Cell Lysis:
-
Following treatment with JNJ-28610244 and/or a stimulant (e.g., fMLP or engagement of Mac-1), lyse the neutrophils in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
-
Quantify the band intensities using densitometry software and express the results as the ratio of p-p38 to total p38.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of S-(2-guanidylethyl)-isothiourea (VUF 8430) as a potent nonimidazole histamine H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of JNJ-28610244 and JNJ-28307474 in Key Functional Assays
A comprehensive guide for researchers, scientists, and drug development professionals on the functional characteristics of two pivotal histamine H4 receptor modulators.
This guide provides a detailed comparison of JNJ-28610244, a selective histamine H4 receptor (H4R) agonist, and JNJ-28307474, a potent and selective H4R antagonist. The following sections present a compilation of their performance in critical functional assays, supported by experimental data and detailed methodologies. This information is intended to assist researchers in the selection and application of these compounds for studies on inflammation, immune modulation, and other H4R-mediated physiological processes.
Comparative Quantitative Data
The following table summarizes the key quantitative parameters for JNJ-28610244 and JNJ-28307474, highlighting their distinct pharmacological profiles as an agonist and an antagonist of the histamine H4 receptor.
| Parameter | JNJ-28610244 (Agonist) | JNJ-28307474 (Antagonist) | Reference |
| Target | Histamine H4 Receptor (H4R) | Histamine H4 Receptor (H4R) | [1] |
| Action | Selective Agonist | Selective Antagonist | [1] |
| pKi | 7.3 | Not explicitly reported in reviewed literature. | [2] |
| pEC50 | 7.0 | Not Applicable | [2] |
| Functional Assay Concentration | 0.1–10 µM (Inhibition of neutrophil degranulation) | Used to reverse the effects of H4R agonists. | [3] |
Key Functional Assays: A Head-to-Head Comparison
JNJ-28610244 and JNJ-28307474 exhibit opposing effects in functional assays, which is consistent with their roles as an H4R agonist and antagonist, respectively. Their contrasting activities are most clearly demonstrated in assays measuring neutrophil degranulation and T-cell cytokine production.
Neutrophil Degranulation Assay
A primary function of the H4R in neutrophils is the modulation of their degranulation process. The agonist JNJ-28610244 has been shown to inhibit degranulation induced by the bacterial peptide mimic fMLP.[3] This inhibitory effect is a key functional readout of H4R activation. Conversely, the antagonist JNJ-28307474 can reverse the inhibition caused by H4R agonists, thereby restoring the degranulation response.[3]
p38 MAPK Activation Assay
The mechanism by which H4R activation inhibits neutrophil degranulation involves the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Engagement of the H4R by the agonist JNJ-28610244 blocks the Mac-1-dependent activation of p38 MAPK, a critical kinase for degranulation.[3] While not directly tested on p38 MAPK, JNJ-28307474, by antagonizing the H4R, would be expected to prevent this blockade of p38 MAPK activation.
T-Cell Cytokine Production (IL-17)
In preclinical models of arthritis, the H4R antagonist JNJ-28307474 has been demonstrated to reduce the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) from Th17 cells.[4][5] This highlights the role of H4R in modulating adaptive immune responses. The effect of the agonist JNJ-28610244 on IL-17 production has not been as extensively reported in the reviewed literature.
Signaling Pathways and Experimental Workflows
The interplay between JNJ-28610244 and JNJ-28307474 can be visualized through the signaling pathways they modulate and the experimental setups used to characterize them.
Caption: Opposing actions of JNJ-28610244 and JNJ-28307474 on the H4 receptor signaling pathway.
Caption: Experimental workflow for the neutrophil degranulation assay.
Experimental Protocols
Neutrophil Degranulation Assay (Lactoferrin Release)
This protocol is designed to measure the effect of H4R modulation on fMLP-induced neutrophil degranulation by quantifying the release of lactoferrin.
-
Isolation of Human Neutrophils: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., using Ficoll-Paque). Ensure high purity of the neutrophil population.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca2+ and Mg2+) at a concentration of 1 x 10^6 cells/mL.
-
Pre-treatment:
-
Aliquot the cell suspension into separate tubes.
-
To test the agonist effect, pre-incubate the cells with JNJ-28610244 (e.g., at concentrations ranging from 0.1 to 10 µM) for 15-30 minutes at 37°C.
-
To test the antagonist effect, pre-incubate the cells with JNJ-28307474 for 15 minutes prior to the addition of JNJ-28610244.
-
Include a vehicle control group (e.g., DMSO).
-
-
Stimulation: Induce degranulation by adding fMLP (final concentration of 1 µM) to the cell suspensions. Incubate for 30 minutes at 37°C.
-
Termination and Supernatant Collection: Stop the reaction by placing the tubes on ice. Centrifuge the samples at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect the supernatant.
-
Quantification of Lactoferrin: Measure the concentration of lactoferrin in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of lactoferrin released in the different treatment groups to the vehicle control.
p38 MAPK Activation Assay
This protocol outlines the measurement of p38 MAPK activation in neutrophils following H4R modulation and fMLP stimulation.
-
Cell Treatment: Follow steps 1-4 of the Neutrophil Degranulation Assay protocol.
-
Cell Lysis: After stimulation, immediately lyse the neutrophil pellets using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (Phospho-p38).
-
After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.
-
-
Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Express the activation of p38 as the ratio of phospho-p38 to total p38.
IL-17 Production Assay from T-cells
This protocol describes the in vitro assessment of the effect of JNJ-28307474 on T-cell IL-17 production.
-
Isolation of CD4+ T-cells: Isolate CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
-
Cell Culture and Treatment:
-
Culture the purified CD4+ T-cells in a 96-well plate pre-coated with anti-CD3 antibodies.
-
Add soluble anti-CD28 antibodies to the culture medium to provide co-stimulation.
-
Treat the cells with JNJ-28307474 at various concentrations. Include a vehicle control.
-
-
Incubation: Incubate the cells for 72-96 hours at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Quantification of IL-17: Measure the concentration of IL-17 in the supernatants using a specific ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Compare the IL-17 levels in the JNJ-28307474-treated groups with the vehicle control to determine the extent of inhibition.
References
- 1. Measurement of interleukin-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H(1)- and H(4)-receptor signaling cooperatively regulate MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-28307474 | Histamine H4 antagonist | Probechem Biochemicals [probechem.com]
- 4. Histamine causes an imbalance between pro-angiogenic and anti-angiogenic factors in the retinal pigment epithelium of diabetic retina via H4 receptor/p38 MAPK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Proper Disposal of JNJ-28610244: A Guide for Laboratory Professionals
For research use only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal procedures for the histamine H4 receptor agonist, JNJ-28610244. As a novel research chemical, it is imperative to handle this compound with the utmost care, assuming its hazards are not fully known. The following procedures are based on general best practices for laboratory chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
Pre-Disposal Handling and Storage
Prior to disposal, proper handling and storage of JNJ-28610244 are crucial to ensure safety.
| Parameter | Guideline | Source |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C. | [1] |
| Storage Conditions | Store in a dry, dark location. | [1] |
| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical. | [1] |
| Solubility | Soluble in DMSO. | [1] |
Step-by-Step Disposal Procedure
The disposal of JNJ-28610244, and any solutions thereof, must be conducted in accordance with hazardous waste protocols. Never dispose of this chemical down the drain or in regular trash.
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, at a minimum, wear standard laboratory PPE, including a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Waste Identification: JNJ-28610244 is a solid powder.[1] Any waste containing this compound, including contaminated consumables (e.g., pipette tips, tubes) and solutions, must be treated as hazardous chemical waste.
-
Segregation of Waste:
-
Collect waste JNJ-28610244 (solid) and any solutions in a dedicated, properly labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed. For instance, separate halogenated and non-halogenated solvent wastes.
-
Contaminated lab supplies (e.g., gloves, weighing paper, pipette tips) should be collected in a separate, clearly labeled container for solid hazardous waste.
-
-
Waste Container Requirements:
-
Use a container compatible with the chemical waste. For solutions, the original container or a designated waste container made of appropriate material is recommended.
-
The container must have a tightly fitting lid and be kept closed except when adding waste.
-
Label the container clearly with "Hazardous Waste," the full chemical name ("JNJ-28610244"), and any known hazard information. If hazards are not fully known, this should be indicated.
-
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Provide them with all available information on the compound.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of JNJ-28610244.
Caption: Logical workflow for the safe disposal of JNJ-28610244.
Signaling Pathway Context
JNJ-28610244 is an agonist of the histamine H4 receptor (H4R).[2][3] The H4R is involved in inflammatory responses and immune modulation. While a detailed signaling pathway is beyond the scope of disposal procedures, understanding its biological context underscores the need for careful handling to avoid unintended biological effects through exposure.
The diagram below provides a simplified overview of the general signaling pathway initiated by an H4R agonist.
Caption: Simplified H4R agonist signaling pathway.
It is the responsibility of the researcher to seek out the Safety Data Sheet (SDS) for JNJ-28610244 from the supplier and to follow all institutional and local regulations for chemical waste disposal. The information provided here is a supplementary guide and does not replace official documentation and protocols.
References
Personal protective equipment for handling JNJ 28610244
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of JNJ-28610244, a potent research compound. The following procedures are based on best practices for managing biologically active small molecules in a laboratory setting. Given that a specific Safety Data Sheet (SDS) was not located, a conservative approach adhering to general laboratory safety protocols for handling chemicals of unknown toxicity is mandated.[1]
Personal Protective Equipment (PPE)
Appropriate PPE is essential to ensure personal safety when handling JNJ-28610244. A thorough risk assessment should be conducted to determine the specific requirements for your experimental setup.[2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where chemicals are handled to protect from splashes. A face shield may be required for procedures with a high risk of splashing. |
| Hand Protection | Disposable Nitrile Gloves | Wear two pairs of gloves when handling the solid compound or concentrated solutions. Inspect gloves for tears or punctures before use and change them frequently.[2] For prolonged or high-exposure tasks, consult glove manufacturer's chemical resistance guides to select the most appropriate material. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect skin and clothing from contamination. For procedures with a higher risk of splashes, a disposable gown made of a resistant material is recommended.[2] |
| Respiratory Protection | Not Generally Required | Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2] If weighing the solid compound outside of a fume hood, a respirator may be necessary based on your institution's safety assessment. |
| Foot Protection | Closed-toe Shoes | Must be worn at all times in the laboratory. Perforated shoes or sandals are not appropriate.[3] |
Experimental Protocols: Handling and Storage
Adherence to standard operating procedures is critical to minimize exposure and ensure the integrity of the compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and dark place as recommended by the supplier.
-
Keep a detailed inventory of the compound, including the date received, amount, and dates of use.
Preparation of Stock Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before weighing the solid compound, ensure the balance is clean and placed in a draft-shielded area within the fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid and avoid creating dust.[2]
-
Prepare a stock solution by dissolving the compound in a suitable solvent.
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
Disposal Plan
Proper disposal of JNJ-28610244 and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Unused Product: Unwanted or expired JNJ-28610244 should be disposed of as chemical waste. Do not discard it down the drain or in regular trash.[4]
-
Contaminated Materials: Any materials that have come into contact with JNJ-28610244, such as gloves, pipette tips, vials, and bench paper, should be treated as contaminated waste.[4]
-
Solutions: Solutions containing JNJ-28610244 must be collected in a designated, sealed, and properly labeled waste container.[4]
Disposal Procedure:
-
Collect all waste in appropriately labeled, leak-proof containers.
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Follow your institution's and local regulations for hazardous waste disposal.[4][5]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[4]
Workflow for Handling JNJ-28610244
Caption: Workflow for the safe handling and disposal of JNJ-28610244.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
